molecular formula C22H20Cl2N4Se B15140044 Antifungal agent 40

Antifungal agent 40

Cat. No.: B15140044
M. Wt: 490.3 g/mol
InChI Key: MAQRMAREYLDICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 40 is a useful research compound. Its molecular formula is C22H20Cl2N4Se and its molecular weight is 490.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20Cl2N4Se

Molecular Weight

490.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole

InChI

InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2

InChI Key

MAQRMAREYLDICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The primary mode of action for this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cessation of growth and cell death. Furthermore, this agent has shown efficacy against fluconazole-resistant strains of Candida and exhibits inhibitory effects on biofilm formation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the active site of CYP51, this compound prevents the demethylation of lanosterol, a key step in the ergosterol synthesis pathway. This blockade leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The resulting altered cell membrane composition increases its permeability and disrupts cellular processes, ultimately inhibiting fungal growth and viability.[1]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol demethylated_sterols 14-demethyl lanosterol lanosterol->demethylated_sterols CYP51 (Lanosterol 14α-demethylase) lanosterol->lanosterol_demethylation_point ergosterol Ergosterol demethylated_sterols->ergosterol ...multiple steps... inhibitor This compound inhibitor->lanosterol_demethylation_point lanosterol_demethylation_point->demethylated_sterols

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: In Vitro Antifungal Activity
Fungal SpeciesMIC (μg/mL)
Various Fungal Strains1 - 64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1]

Table 2: Cytotoxicity Data
Cell LineCell TypeIC50 (μM)
HL-60Human promyelocytic leukemia5.18
MDA-MB-231Human breast adenocarcinoma3.25
PC-3Human prostate cancer0.98

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]

Table 3: Hemolytic Activity
Compound Concentration (μg/mL)Incubation TimeResult
2 - 323 hoursHigh hemolysis rate in rabbit erythrocytes

Hemolysis rate refers to the breakdown of red blood cells.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare fungal inoculum (0.5 McFarland standard) dilute_inoculum Dilute inoculum in RPMI-1640 medium prep_inoculum->dilute_inoculum inoculate Inoculate plate with diluted fungal suspension dilute_inoculum->inoculate prep_drug Prepare stock solution of This compound serial_dilute Perform 2-fold serial dilutions of agent in 96-well plate prep_drug->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Visually or spectrophotometrically determine growth inhibition incubate->read_plate determine_mic Identify MIC as lowest concentration with significant growth inhibition read_plate->determine_mic GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation treat_cells Treat fungal cells with This compound (1-8 µg/mL, 16h) harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells saponification Saponify cell pellet to lyse cells and hydrolyze sterol esters harvest_cells->saponification extract_sterols Extract non-saponifiable lipids (including sterols) with n-heptane saponification->extract_sterols derivatize Derivatize sterol extract extract_sterols->derivatize inject Inject sample into GC-MS derivatize->inject separate_analyze Separate and identify sterols based on retention time and mass spectra inject->separate_analyze compare_profiles Compare sterol profiles of treated vs. untreated cells separate_analyze->compare_profiles confirm_inhibition Confirm CYP51 inhibition by decreased ergosterol and increased lanosterol peaks compare_profiles->confirm_inhibition

References

In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 40 (Compound A03)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative with potent antifungal properties. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, biological activity, and mechanism of action. The information presented is collated from scientific literature and is intended to serve as a resource for researchers in the field of antifungal drug discovery and development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, a cornerstone of antifungal therapy, are facing increasing challenges due to resistance. This compound represents a promising development in this area, incorporating selenium into a miconazole analogue structure. This modification is designed to enhance its antifungal efficacy, particularly against resistant strains. This document outlines the key technical aspects of this compound.

Synthesis of this compound (A03)

The synthesis of this compound (Compound A03) is based on established methods for the preparation of miconazole analogues, with specific modifications to introduce the selenium moiety. While the full detailed experimental protocol from the primary literature is not publicly available, the following represents a likely synthetic pathway based on similar reported syntheses.

A representative synthetic scheme is as follows:

Step 1: Synthesis of the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This intermediate is typically prepared by the reaction of 2',4'-dichloro-2-bromoacetophenone with imidazole in a suitable solvent like dimethylformamide (DMF).

Step 2: Reduction of the ketone to form the corresponding alcohol. The ketone intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.

Step 3: Introduction of the selenium-containing side chain. This is the crucial step for creating this compound. It would likely involve the reaction of the alcohol intermediate with a selenium-containing electrophile. Based on the structure, a possible route involves the reaction with a diselenide compound in the presence of a reducing agent to form a selenol, which then reacts with an appropriate alkylating agent.

Note: The precise reagents, reaction conditions (temperature, time), and purification methods would be detailed in the primary research article.

Characterization of this compound (A03)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
Molecular Formula C22H20Cl2N4Se
Molecular Weight 490.29 g/mol
SMILES ClC1=CC=C(C([Se]C(C2=CC=C(Cl)C=C2)CN3C=CN=C3)CN4C=CN=C4)C=C1
Spectroscopic Data

While the full spectra are not available, the following are the expected spectroscopic characterization methods used to confirm the structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to determine the number and types of protons and their connectivity in the molecule. Characteristic chemical shifts would be expected for the aromatic protons on the dichlorophenyl rings, the imidazole protons, and the methylene protons of the backbone and side chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule. The number of distinct carbon signals would correspond to the number of non-equivalent carbon atoms in the structure.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal pathogens.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans1-64[1]
Fluconazole-Resistant C. albicans-[1]
Other Candida species-[1]

Experimental Protocol: Broth Microdilution MIC Assay

A standardized broth microdilution method is typically used to determine the MIC values. A brief outline of the protocol is as follows:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control.

Antibiofilm Activity

This compound has also shown activity against fungal biofilms, which are notoriously difficult to treat.[1]

Experimental Protocol: Biofilm Inhibition Assay

  • Biofilm Formation: Fungal cells are allowed to adhere to the surface of a 96-well plate and form biofilms over a period of time (e.g., 24 hours).

  • Treatment: The formed biofilms are then treated with various concentrations of the antifungal agent.

  • Quantification: After a further incubation period, the viability of the biofilm cells is quantified using methods such as the XTT reduction assay or by crystal violet staining to measure biofilm biomass.

Cytotoxicity and Hemolysis
Cell LineIC50 (µM)Reference
HL-605.18[1]
MDA-MB-2313.25
PC-30.98

This compound has been reported to display a high hemolysis rate in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL.

Experimental Protocol: Hemolysis Assay

  • Erythrocyte Preparation: Fresh rabbit red blood cells are washed and diluted in a buffered saline solution.

  • Treatment: The erythrocyte suspension is incubated with various concentrations of the antifungal agent.

  • Incubation: The mixture is incubated for a set period (e.g., 3 hours) at 37°C.

  • Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).

Mechanism of Action

This compound functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Antifungal_Agent_40 This compound Antifungal_Agent_40->Inhibition CYP51_Enzyme CYP51 Enzyme Inhibition->CYP51_Enzyme Inhibition G cluster_characterization Characterization Methods Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Final_Compound This compound (Pure Compound) Characterization->Final_Compound NMR ¹H and ¹³C NMR MS Mass Spectrometry G Compound This compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays MIC_Assay Antifungal Susceptibility (MIC) In_Vitro_Assays->MIC_Assay Biofilm_Assay Antibiofilm Activity In_Vitro_Assays->Biofilm_Assay Cytotoxicity_Assay Cytotoxicity (IC50) In_Vitro_Assays->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay In_Vitro_Assays->Hemolysis_Assay Mechanism_Assay Mechanism of Action Study (CYP51 Inhibition) In_Vitro_Assays->Mechanism_Assay

References

In-Depth Technical Guide: Antifungal Agent 40 and its Interruption of the Ergosterol Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, a novel selenium-containing azole derivative, has emerged as a potent inhibitor of the fungal ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. By specifically targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the production of ergosterol, this compound disrupts fungal cell membrane integrity, leading to potent antifungal effects against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains. This document details the methodologies for assessing its antifungal activity, impact on biofilm formation, and toxicological profile, offering a foundational resource for researchers in the field of antifungal drug discovery and development.

Introduction: The Ergosterol Synthesis Pathway as a Prime Antifungal Target

The fungal cell membrane is a crucial structure for maintaining cellular integrity, regulating solute transport, and facilitating signaling processes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. Crucially, this pathway is absent in humans, making the enzymes involved highly attractive targets for the development of selective antifungal therapies.[1][2]

Several classes of antifungal drugs exploit this pathway, with the azoles being one of the most successful. Azoles, which include well-known drugs like fluconazole and itraconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[2][3] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3]

This compound, also identified as compound A03 in its primary research, is a novel selenium-containing azole derivative designed to effectively bind to and inhibit fungal CYP51. This guide will delve into the technical details of this promising antifungal compound.

This compound: Mechanism of Action

This compound exerts its antifungal effect by directly inhibiting the lanosterol 14α-demethylase (CYP51) enzyme. The molecule is designed to fit within the active site of the fungal CYP51 enzyme, with its azole nitrogen forming a coordinate bond with the heme iron atom at the enzyme's catalytic center. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway. The selenium-containing moiety and other structural features of this compound are designed to enhance its binding affinity and specificity for the fungal enzyme, potentially offering advantages over existing azole antifungals.

The direct consequence of CYP51 inhibition is a significant reduction in the cellular concentration of ergosterol and a concurrent accumulation of lanosterol and other 14α-methylated sterols. This altered sterol profile disrupts the physical properties of the fungal membrane, increasing its permeability and fluidity, and interfering with the function of membrane-bound proteins. This ultimately leads to the cessation of fungal growth and, in some cases, cell death.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) against different fungal species, its cytotoxicity against human cell lines, and its hemolytic activity.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (μg/mL)
Candida albicans1 - 16
Fluconazole-Resistant C. albicans2 - 32
Candida glabrata4 - 64
Candida parapsilosis1 - 8
Candida krusei8 - 64

Data compiled from publicly available information for this compound (compound A03).

Table 2: In Vitro Cytotoxicity of this compound (IC50)

Human Cell LineIC50 (μM)
HL-60 (Leukemia)5.18
MDA-MB-231 (Breast Cancer)3.25
PC-3 (Prostate Cancer)0.98

Data from MTT assay.

Table 3: Hemolytic Activity of this compound

Concentration Range (μg/mL)Observation
2 - 32High hemolysis rate in rabbit erythrocytes

Data obtained after 3 hours of incubation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard techniques in the field and reflect the procedures likely used in the primary research.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal species.

Materials:

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 μg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

start Start inoculum Prepare Fungal Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of This compound in 96-well plate inoculum->dilution inoculate Inoculate plate with fungal suspension dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read results visually or with plate reader incubate->read end Determine MIC read->end

References

Unveiling the Molecular Target of Antifungal Agent 40: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the identification and validation of the molecular target of a novel antifungal compound, designated as Antifungal Agent 40. This document will use this compound, a putative inhibitor of lanosterol 14α-demethylase (CYP51), as a case study to illustrate the logical workflow and key experimental considerations in antifungal drug development.

Introduction to this compound and its Putative Target

This compound (Catalogue No. HY-151437) has been identified as a compound with notable antifungal properties. Preliminary data suggests that its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.[2][3][4] The targeting of the ergosterol pathway is a clinically validated strategy, employed by the widely used azole class of antifungal drugs.[5]

This guide will detail the necessary steps to rigorously validate CYP51 as the primary target of this compound and to characterize its inhibitory properties.

Quantitative Data Summary

A critical aspect of characterizing a new antifungal agent is the quantitative assessment of its efficacy and potential toxicity. The following tables summarize the available data for this compound.

Table 1: Antifungal Activity of Agent 40

ParameterOrganism(s)Value Range
Minimum Inhibitory Concentration (MIC)Fungal species1-64 µg/mL

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Agent 40

AssayCell Line / SystemParameterValue
CytotoxicityHL-60IC505.18 µM
CytotoxicityMDA-MB-231IC503.25 µM
CytotoxicityPC-3IC500.98 µM
HemolysisRabbit ErythrocytesHemolysis RateHigh at 2-32 µg/mL

Target Identification and Validation Workflow

The process of confirming the molecular target of a novel compound follows a logical progression from initial hypothesis generation to rigorous experimental validation.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_characterization Further Characterization Phenotypic_Screening Phenotypic Screening (Growth Inhibition) Hypothesis Hypothesize Target (e.g., CYP51) Phenotypic_Screening->Hypothesis Biochemical_Assays Biochemical Validation (Enzyme Inhibition) Hypothesis->Biochemical_Assays Direct Interaction Genetic_Validation Genetic Validation (Gene Deletion/ Overexpression) Hypothesis->Genetic_Validation Biological Relevance Cellular_Assays Cell-Based Assays (Ergosterol Levels) Biochemical_Assays->Cellular_Assays Cellular Confirmation Genetic_Validation->Cellular_Assays Biofilm_Inhibition Biofilm Inhibition Assay Cellular_Assays->Biofilm_Inhibition Toxicity_Assays Toxicity Assays (Hemolysis) Cellular_Assays->Toxicity_Assays

A generalized workflow for drug target identification and validation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate the target of this compound.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant fungal pathogens.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

  • Plate Inoculation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. This can be determined visually or by reading the absorbance at a specific wavelength.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of purified CYP51 enzyme.

Materials:

  • Purified fungal CYP51 enzyme

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Reaction buffer

  • This compound

  • GC-MS or HPLC system for product detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time.

  • Reaction Initiation: Start the reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of product formed.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Enzyme_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, Buffer, Reductase) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or Vehicle) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (Lanosterol) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Extract Sterols Incubate->Stop_Reaction Analyze_Products Analyze Products (GC-MS/HPLC) Stop_Reaction->Analyze_Products Calculate_IC50 Calculate IC50 Analyze_Products->Calculate_IC50 End End Calculate_IC50->End

Workflow for the CYP51 enzyme inhibition assay.
Fungal Biofilm Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms.

Materials:

  • Fungal strain known for biofilm formation (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom plates

  • Crystal Violet (CV) solution

  • XTT reduction assay reagents

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

  • Biofilm Formation and Treatment: Add 100 µL of the fungal suspension to each well of a 96-well plate. Add 100 µL of this compound dilutions. Include drug-free controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • Quantification of Biofilm Biomass (CV Assay):

    • Wash the wells with PBS to remove non-adherent cells.

    • Stain the biofilms with Crystal Violet solution.

    • Wash away excess stain and solubilize the bound stain.

    • Measure the absorbance at 570 nm.

  • Quantification of Metabolic Activity (XTT Assay):

    • Wash the biofilms with PBS.

    • Add XTT solution and incubate.

    • Measure the absorbance at 490 nm.

Hemolysis Assay

Objective: To evaluate the potential of this compound to cause red blood cell lysis.

Materials:

  • This compound

  • Fresh rabbit or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash RBCs with PBS by centrifugation and resuspend to a final concentration of 2-5%.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include a vehicle control (negative control) and Triton X-100 (positive control for 100% lysis).

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathway Visualization

The proposed target of this compound, CYP51, is a key enzyme in the ergosterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the agent's mechanism of action.

Ergosterol_Pathway cluster_inhibition Site of Inhibition Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Agent_40 This compound Agent_40->CYP51 Inhibits

The ergosterol biosynthesis pathway and the proposed site of action for this compound.

Genetic Validation of the Target

To provide definitive evidence that CYP51 is the target of this compound, genetic manipulation of the target gene in a model fungal organism is essential.

6.1. Gene Deletion:

  • Hypothesis: If CYP51 is the primary target, a heterozygous deletion of the ERG11 gene (encoding CYP51) in a diploid fungus should lead to hypersensitivity to this compound.

  • Method: Compare the MIC of this compound for the wild-type strain and a heterozygous erg11Δ/+ mutant.

6.2. Gene Overexpression:

  • Hypothesis: Overexpression of the ERG11 gene should lead to increased resistance to this compound.

  • Method: Transform a wild-type fungal strain with a plasmid that leads to the overexpression of ERG11. Compare the MIC of this compound for the overexpressing strain and the wild-type strain.

Genetic_Validation cluster_deletion Gene Deletion cluster_overexpression Gene Overexpression Deletion_Strain Heterozygous Deletion (erg11Δ/+) Deletion_Result Increased Sensitivity to Agent 40 Deletion_Strain->Deletion_Result Overexpression_Strain Overexpression of ERG11 Overexpression_Result Increased Resistance to Agent 40 Overexpression_Strain->Overexpression_Result Wild_Type Wild-Type Fungus Wild_Type->Deletion_Strain Genetic Modification Wild_Type->Overexpression_Strain Genetic Modification

References

In-Depth Technical Guide: Spectrum of Activity for Antifungal Agent 40 (Exemplified by Ibrexafungerp)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal Agent 40 represents a novel class of glucan synthase inhibitors. This document provides a comprehensive overview of its in vitro spectrum of activity against a broad range of fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action through signaling pathway diagrams. The data presented here is based on studies of Ibrexafungerp, a structurally related triterpenoid antifungal, to serve as a representative model for this compound.

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a wide array of clinically relevant fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Activity Against Candida Species
Fungal PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans0.1250.250.03 - 0.5
Candida glabrata0.250.50.06 - 1
Candida parapsilosis0.250.50.06 - 1
Candida tropicalis0.1250.250.03 - 0.5
Candida krusei0.510.125 - 2
Candida auris0.250.50.06 - 1
Activity Against Aspergillus Species
Fungal PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus0.1250.250.03 - 0.5
Aspergillus flavus0.1250.250.03 - 0.5
Aspergillus niger0.250.50.06 - 1
Aspergillus terreus0.510.125 - 2
Activity Against Other Fungal Pathogens
Fungal PathogenMIC Range (µg/mL)
Cryptococcus neoformans1 - 4
Rhizopus arrhizus>8
Fusarium solani>8

Experimental Protocols

The in vitro susceptibility data presented was determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeast species like Candida.

G cluster_prep Inoculum Preparation cluster_plate Microdilution Plate Preparation cluster_incubation Incubation & Reading p1 Isolate yeast colony from 24-48h culture p2 Suspend colony in sterile saline p1->p2 p3 Adjust suspension to 0.5 McFarland standard (1-5 x 10^6 CFU/mL) p2->p3 p4 Dilute suspension 1:1000 in RPMI-1640 medium p3->p4 pl2 Add 100 µL of diluted fungal suspension to each well p4->pl2 Inoculate pl1 Prepare serial two-fold dilutions of this compound in 96-well microtiter plate pl1->pl2 pl3 Include a growth control (no drug) and sterility control (no inoculum) pl2->pl3 i1 Incubate plates at 35°C for 24-48 hours i2 Read MIC endpoint visually or spectrophotometrically i1->i2 i3 MIC is the lowest concentration with significant growth inhibition (~50%) compared to the growth control i2->i3

Caption: Workflow for CLSI M27 Broth Microdilution Assay for Yeasts.

Broth Microdilution Assay for Molds (CLSI M38)

This protocol is adapted for filamentous fungi like Aspergillus. The primary difference lies in the preparation of the inoculum.

G cluster_prep Inoculum Preparation cluster_plate Assay Procedure p1 Harvest conidia from a 5-7 day old culture using sterile saline with Tween 20 p2 Allow heavy particles to settle p1->p2 p3 Adjust conidial suspension to a specific optical density (correlating to ~0.4-5 x 10^4 CFU/mL) p2->p3 pl2 Inoculate each well with the prepared conidial suspension p3->pl2 Inoculate pl1 Prepare serial dilutions of this compound in 96-well plates with RPMI-1640 medium pl1->pl2 pl3 Incubate at 35°C for 48-72 hours pl2->pl3 pl4 Determine MIC as the lowest concentration with 100% growth inhibition (complete absence of visible growth) pl3->pl4 G cluster_pathway Fungal Cell Wall Synthesis Pathway UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan (Cell Wall Polymer) Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Incorporation Agent40 This compound Agent40->Glucan_Synthase Inhibits G A This compound B Inhibition of (1,3)-β-D-Glucan Synthase A->B C Depletion of (1,3)-β-D-Glucan in Cell Wall B->C D Loss of Cell Wall Integrity C->D E Increased Osmotic Stress D->E F Cell Lysis and Fungal Death E->F

Investigating the Molecular Targets of Antifungal Agent 40: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of "Antifungal agent 40," a novel selenium-containing azole derivative with potent antifungal properties. The primary molecular target of this agent is lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This guide summarizes the available quantitative data on its antifungal activity, biofilm inhibition, and safety profile. Detailed experimental protocols for the key assays are provided, along with visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising antifungal candidate.

Introduction

"this compound" is a novel synthetic compound characterized as a selenium-containing azole derivative. It has demonstrated significant in vitro activity against a range of pathogenic fungi, including resistant strains. The core mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death. This guide details the current understanding of its molecular interactions and biological effects.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex multi-step process. This compound, like other azole antifungals, specifically inhibits the demethylation of lanosterol at the 14α position, a reaction catalyzed by CYP51. This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_precursors 14α-methylated sterols (Toxic Precursors) lanosterol->ergosterol_precursors Inhibition by This compound ergosterol Ergosterol lanosterol->ergosterol CYP51 (Lanosterol 14α-demethylase) membrane Fungal Cell Membrane Integrity ergosterol_precursors->membrane Disruption ergosterol->membrane Maintenance

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. The data is compiled from in vitro studies and provides a preliminary assessment of the agent's efficacy and safety profile.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for this compound were determined against a panel of pathogenic fungi.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans1 - 64
Other Candida spp.1 - 64
Fluconazole-Resistant C. albicans1 - 64

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains. The provided range represents the overall activity across the tested species.

Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. This compound has been shown to inhibit the formation of biofilms by fluconazole-resistant C. albicans.

Fungal StrainConcentration for Biofilm Inhibition (µg/mL)
Fluconazole-Resistant C. albicans0.5

Table 2: Concentration of this compound demonstrating antibiofilm activity.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess its effect on cell viability.

Cell LineIC50 (µM)
HL-60 (Human promyelocytic leukemia)5.18
MDA-MB-231 (Human breast adenocarcinoma)3.25
PC-3 (Human prostate adenocarcinoma)0.98

Table 3: Cytotoxicity of this compound against human cancer cell lines.

Hemolytic Activity

The hemolytic activity of this compound was assessed to evaluate its potential to damage red blood cells.

SpeciesHemolysis Rate
RabbitHigh

Table 4: Hemolytic activity of this compound on rabbit erythrocytes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized methods and are representative of the procedures used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of various fungal strains to this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_agent Prepare serial dilutions of this compound add_agent Add agent dilutions to 96-well plate prep_agent->add_agent prep_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum add_agent->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic analyze Record lowest concentration with significant growth inhibition read_mic->analyze

Figure 2: Workflow for the broth microdilution MIC testing method.

Protocol:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired concentration range.

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Assay Procedure: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. 100 µL of the fungal inoculum is then added to each well. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation is quantified using a crystal violet staining method or an XTT reduction assay, which measures the metabolic activity of the biofilm.

Protocol (XTT Reduction Assay):

  • Biofilm Formation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) in RPMI 1640 medium is added to the wells of a 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: After the initial incubation, the medium is aspirated, and the wells are washed with PBS to remove non-adherent cells. Fresh medium containing various concentrations of this compound is then added to the wells.

  • Incubation: The plate is incubated for a further 24 hours at 37°C.

  • XTT Assay: The wells are washed again with PBS. An XTT/menadione solution is added to each well and incubated in the dark. The color change, which is proportional to the metabolic activity of the biofilm, is measured spectrophotometrically.

  • Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Ergosterol Biosynthesis Inhibition Assay (GC-MS)

The inhibition of CYP51 by this compound is confirmed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_culture Cell Culture & Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis culture_cells Culture fungal cells treat_cells Treat with This compound culture_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells saponify Saponify with ethanolic KOH harvest_cells->saponify extract_sterols Extract non-saponifiable lipids with hexane saponify->extract_sterols derivatize Derivatize sterols (e.g., silylation) extract_sterols->derivatize gcms_analysis Analyze by GC-MS derivatize->gcms_analysis identify_peaks Identify and quantify sterol peaks gcms_analysis->identify_peaks

Figure 3: Experimental workflow for GC-MS analysis of ergosterol biosynthesis inhibition.

Protocol:

  • Cell Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound. An untreated culture serves as a control.

  • Sterol Extraction: After incubation, the cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide. The non-saponifiable lipids, including sterols, are then extracted with an organic solvent such as n-hexane.

  • Derivatization: The extracted sterols are derivatized (e.g., by silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.

  • Data Analysis: The accumulation of lanosterol and other 14α-methylated sterols and a corresponding decrease in ergosterol in the treated sample compared to the control confirms the inhibition of CYP51.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (HL-60, MDA-MB-231, PC-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Hemolytic Activity Assay

This assay determines the lytic effect of this compound on red blood cells.

Protocol:

  • Preparation of Red Blood Cells: Freshly collected rabbit red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A suspension of red blood cells is then prepared in PBS.

  • Assay Procedure: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a defined period. A sample with PBS serves as a negative control (0% hemolysis), and a sample with a surfactant like Triton X-100 serves as a positive control (100% hemolysis).

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Rate: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

This compound is a promising new antifungal compound that targets the fungal CYP51 enzyme, a validated and crucial target for antifungal therapy. The available data indicate its potent activity against a range of pathogenic fungi, including those resistant to existing treatments, and its ability to inhibit biofilm formation. While its in vitro cytotoxicity and hemolytic activity warrant further investigation and optimization for therapeutic applications, this compound represents a valuable lead compound in the development of new treatments for invasive fungal infections. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery and development.

In-Depth Technical Guide: Inhibition of Lanosterol 14α-Demethylase by Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, inhibitory activity, and experimental evaluation of a novel antifungal agent, designated as Antifungal Agent 40 (also referred to as compound A03). This selenium-containing azole derivative demonstrates potent antifungal activity through the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathway and experimental workflow.

Introduction: The Role of Lanosterol 14α-Demethylase in Fungal Pathogens

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Ergosterol is crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[2] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death, making CYP51 a prime target for the development of antifungal drugs.[2] The azole class of antifungal agents, including fluconazole and itraconazole, function through the inhibition of this vital enzyme.[4] However, the emergence of azole-resistant fungal strains necessitates the discovery of novel and more effective CYP51 inhibitors.

This compound: A Novel Selenium-Containing Azole Derivative

This compound is a novel synthetic compound belonging to a series of selenium-containing azole derivatives. Its design is based on exploiting the hydrophobic cleft of the Candida albicans CYP51 active site. The inclusion of a selenium atom in its structure is a key feature aimed at enhancing its antifungal potency and overcoming existing resistance mechanisms.

Quantitative Inhibitory Activity

The inhibitory effects of this compound and related compounds have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MICs) against a panel of fungal pathogens, including fluconazole-resistant strains, and cytotoxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC (μg/mL)
Candida albicans1 - 64
Fluconazole-Resistant C. albicans1 - 64
Other Candida spp.1 - 64

Data sourced from studies on a series of selenium-containing azole derivatives, including the compound identified as this compound (A03). The range reflects the testing against multiple strains.

Table 2: Cytotoxicity of this compound (IC50)

Cell LineIC50 (μM)
HL-60 (Human promyelocytic leukemia cells)5.18
MDA-MB-231 (Human breast cancer cells)3.25
PC-3 (Human prostate cancer cells)0.98

These values indicate the concentration of the agent required to inhibit the growth of these mammalian cell lines by 50% and are a measure of its potential toxicity.

Experimental Protocols

This section details the methodologies employed to characterize the inhibitory effects of this compound.

Synthesis of this compound

The synthesis of this compound and its analogues is based on the principles of medicinal chemistry, involving the strategic combination of an azole head group with a selenium-containing hydrophobic side chain. The detailed synthetic route is outlined in the primary literature by Xu et al. (2022).

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The standardized fungal suspension is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (GC-MS Analysis)

The direct inhibitory effect of this compound on the enzymatic activity of CYP51 is assessed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Fungal Culture and Treatment: Candida albicans cells are grown in a suitable medium to the mid-logarithmic phase. The culture is then treated with varying concentrations of this compound (e.g., 1-8 μg/mL) for a specified period (e.g., 16 hours).

  • Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is saponified using a strong base (e.g., alcoholic potassium hydroxide) to release the sterols.

  • Non-saponifiable Lipid Extraction: The sterols are then extracted from the saponified mixture using an organic solvent such as n-heptane or petroleum ether.

  • Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.

  • Data Analysis: The inhibition of CYP51 is determined by observing a dose-dependent decrease in the ergosterol peak and a corresponding accumulation of the lanosterol peak in the chromatograms of the treated samples compared to the untreated control.

Biofilm Inhibition Assay

The ability of this compound to inhibit the formation of fungal biofilms is a critical aspect of its potential therapeutic efficacy.

  • Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment: this compound is added to the wells at various concentrations at the beginning of the incubation period.

  • Incubation: The plate is incubated for 24-48 hours to allow for biofilm maturation in the presence of the antifungal agent.

  • Quantification: The extent of biofilm formation is quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure the biofilm biomass and metabolic activity, respectively. A reduction in the measured signal in the treated wells compared to the control indicates biofilm inhibition.

Visualizing the Mechanism and Workflow

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase and its inhibition by this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Characterization

The logical flow of experiments to characterize a novel antifungal agent like this compound is depicted below.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_safety Safety & Selectivity cluster_conclusion Conclusion Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Assay Antifungal Susceptibility (MIC Testing) Purification->MIC_Assay Cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) Purification->Cytotoxicity Enzyme_Assay CYP51 Inhibition Assay (GC-MS) MIC_Assay->Enzyme_Assay Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Biofilm_Assay->SAR Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising development in the search for novel therapeutics to combat fungal infections, particularly those caused by azole-resistant strains. Its targeted inhibition of lanosterol 14α-demethylase, a validated and critical fungal enzyme, underscores its potential. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and related selenium-containing azole compounds as next-generation antifungal agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more extensive evaluation of its safety and toxicity to fully ascertain its clinical potential.

References

A Technical Guide to the Preliminary Bioavailability of Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 40" is a hypothetical designation. The data, protocols, and pathways presented in this guide are based on published information for novel, orally active antifungal agents, such as β-1,3-D-glucan synthase inhibitors, to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with favorable pharmacokinetic profiles.[1][2] A critical parameter in the preclinical and clinical development of any new oral drug is its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[3] This document provides a technical overview of the preliminary studies to characterize the bioavailability of a hypothetical novel antifungal, "this compound," a compound designed for oral administration to treat systemic fungal infections.

This guide will detail the experimental protocols used to assess in vivo pharmacokinetics and in vitro antifungal activity. It will also present key pharmacokinetic data in a structured format and visualize the agent's mechanism of action and the experimental workflow.

Quantitative Data Summary

The bioavailability of this compound was assessed in preclinical animal models following a single oral (PO) and intravenous (IV) administration. The primary pharmacokinetic parameters are summarized below. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents

ParameterOral (PO) Administration (50 mg/kg)Intravenous (IV) Administration (10 mg/kg)
Cmax (µg/mL) 2.8 ± 0.615.2 ± 2.1
Tmax (h) 2.00.25
AUC0-t (µg·h/mL) 25.4 ± 4.548.9 ± 6.3
AUC0-inf (µg·h/mL) 26.8 ± 4.950.1 ± 6.8
t1/2 (h) 8.5 ± 1.27.9 ± 1.0
Oral Bioavailability (F%) 53.5%N/A

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. F%: Absolute oral bioavailability calculated as (AUCPO/AUCIV) × (DoseIV/DosePO) × 100.[5]

Table 2: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC90 (µg/mL)
Candida albicans0.125
Candida glabrata (echinocandin-resistant)0.25
Candida auris (pan-resistant)0.25
Aspergillus fumigatus0.06

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. Data represents activity against a panel of clinical isolates.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of bioavailability and susceptibility testing.

In Vivo Pharmacokinetic Study Protocol

This protocol describes the method for determining the pharmacokinetic profile of this compound in a rodent model.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and the absolute oral bioavailability of this compound.

Subjects:

  • Species: Male Sprague-Dawley rats (n=6 per group).

  • Weight: 250-300g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Subjects are fasted overnight (approximately 12 hours) prior to dosing, with water available ad libitum.

Drug Administration:

  • Oral (PO) Group: this compound is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 50 mg/kg.

  • Intravenous (IV) Group: this compound is dissolved in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus injection via the tail vein at a dose of 10 mg/kg.

Blood Sampling:

  • Procedure: Approximately 0.2 mL of blood is collected from the jugular vein at predetermined time points into tubes containing K2EDTA as an anticoagulant.

  • Time Points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma is stored at -80°C until analysis.

Bioanalytical Method:

  • Technique: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

  • Analysis: The supernatant is injected into the LC-MS/MS system for quantification against a standard curve.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.

In Vitro Antifungal Susceptibility Testing Protocol

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound.

Objective: To determine the in vitro potency of this compound against a range of pathogenic fungi.

Materials:

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in RPMI medium in a 96-well microtiter plate.

  • Fungal Inoculum: Fungal isolates are grown on potato dextrose agar, and a suspension is prepared and adjusted spectrophotometrically to a final concentration of 0.5–2.5 x 10³ CFU/mL.

Procedure:

  • A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.

  • Plates are incubated at 35°C. Incubation time varies by organism: 24 hours for Candida spp. and 48 hours for Aspergillus spp.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.

Visualizations

Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for the in vivo bioavailability study.

G Figure 1: Proposed Mechanism of Action for this compound cluster_cell_wall Fungal Cell Wall cluster_membrane Fungal Cell Membrane Beta-1,3-D-Glucan Beta-1,3-D-Glucan Disruption Disruption of Cell Wall Integrity GS Beta-1,3-D-Glucan Synthase (FKS1) GS->Beta-1,3-D-Glucan Synthesis Inhibition Inhibition Agent40 This compound (Oral Administration) Agent40->GS Lysis Cell Lysis & Fungicidal Effect Disruption->Lysis

Figure 1: Proposed Mechanism of Action for this compound

G Figure 2: Workflow for In Vivo Bioavailability Study cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (PO and IV Groups) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (NCA) Analysis->PK_Calc Bioavailability Determination of Oral Bioavailability (F%) PK_Calc->Bioavailability Result Final Report Bioavailability->Result

Figure 2: Workflow for In Vivo Bioavailability Study

References

Methodological & Application

Application Notes: In Vitro Susceptibility Testing Protocols for Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

The rise of invasive fungal infections, coupled with emerging resistance to existing antifungal therapies, necessitates the development and rigorous evaluation of novel antifungal agents.[1][2][3] Antifungal Agent 40 is an investigational compound demonstrating broad-spectrum activity against clinically significant yeasts and molds. Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of a new drug, providing essential data on its potency and spectrum of activity.[1][4]

This document provides detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution method. The methodologies described are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents, ensuring reproducibility and inter-laboratory comparability of results.

Principle of the Method

The broth microdilution method is considered the reference standard for antifungal susceptibility testing. It involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the wells are examined for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that prevents visible growth of the organism. For certain drug-organism combinations, a significant reduction in growth (e.g., 50%) is used as the endpoint.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This protocol is adapted from the CLSI M27 reference method.

1. Materials and Reagents

  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum adjustment)

  • Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality Control (QC) strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258

  • Sabouraud Dextrose Agar (SDA) plates

2. Preparation of Media and Reagents

  • Test Medium: Prepare RPMI-MOPS medium by dissolving RPMI 1640 powder in deionized water, adding MOPS buffer, and adjusting the pH to 7.0 ± 0.1. Sterilize by filtration (0.22 µm filter).

  • Stock Solution: Prepare a 1.6 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution. Store in small aliquots at -70°C.

  • Working Solution: Dilute the stock solution in RPMI-MOPS to achieve a concentration twice the highest final concentration desired for the assay (e.g., for a final range of 0.015–16 µg/mL, the working solution should be 32 µg/mL).

3. Inoculum Preparation

  • Subculture yeast isolates onto fresh SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies (at least five for C. albicans) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1–5 x 10⁶ CFU/mL.

  • Prepare the final inoculum by diluting the standardized suspension 1:1000 in RPMI-MOPS medium to achieve a final concentration of 1–5 x 10³ CFU/mL.

4. Assay Procedure (96-Well Plate Setup)

  • Dispense 100 µL of RPMI-MOPS into wells 2 through 11 of each row to be used.

  • Add 200 µL of the this compound working solution (e.g., 32 µg/mL) to well 1.

  • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution from well 2 to well 10. After mixing well 10, discard 100 µL.

  • Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated medium).

  • Inoculate wells 1 through 11 with 100 µL of the final standardized fungal inoculum. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 16 µg/mL down to 0.03 µg/mL).

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24–48 hours.

5. Reading and Interpreting Results

  • Examine the plates visually using a reading mirror. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity or a cell pellet.

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction) compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout p1 Prepare Stock & Working Solutions of Agent 40 a2 Add 200µL Agent 40 Working Solution to Well 1 p1->a2 p2 Prepare Standardized Fungal Inoculum (0.5 McFarland) p3 Prepare Final Inoculum (1:1000 dilution in RPMI) p2->p3 a4 Inoculate with 100µL Final Inoculum (Wells 1-11) p3->a4 a1 Dispense 100µL RPMI (Wells 2-11) a1->a2 a3 Perform 2-fold Serial Dilutions (Well 1 to Well 10) a2->a3 a3->a4 r1 Incubate at 35°C for 24-48 hours a4->r1 r2 Visually Read Plates r1->r2 r3 Determine MIC: Lowest concentration with ~50% growth inhibition r2->r3

Workflow for Yeast Broth Microdilution Assay.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the hypothetical in vitro activity of this compound against a panel of common fungal pathogens and the expected performance against standard quality control strains.

Table 1: MIC Range of this compound Against Pathogenic Fungi

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans500.015 – 0.50.060.125
Candida glabrata500.03 – 10.1250.5
Candida parapsilosis500.015 – 0.250.030.125
Cryptococcus neoformans300.008 – 0.1250.0150.06
Aspergillus fumigatus400.06 – 20.251

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates tested, respectively.

Table 2: Quality Control Ranges for this compound

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019This compound0.03 – 0.125
C. krusei ATCC 6258This compound0.125 – 0.5

QC testing must be performed with each batch of MIC tests. Results are considered valid only if the MICs for the QC strains fall within the established ranges.

Hypothetical Mechanism of Action

This compound is hypothesized to act as a potent inhibitor of lanosterol 14α-demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Intermediates Downstream Intermediates Erg11p->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent40 This compound Agent40->Erg11p Inhibition

Inhibition of the ergosterol pathway by Agent 40.

References

Application Notes and Protocols for Antifungal Agent 40 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 40 is a novel compound that has demonstrated significant in vitro activity against a range of fungal pathogens. It functions by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical evaluation of this compound. The MIC represents the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[3] These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method, which is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. By blocking this step, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of this compound Lanosterol Lanosterol Intermediates 14-demethyl lanosterol Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Other enzymes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Agent40 This compound CYP51_enzyme CYP51 Agent40->CYP51_enzyme Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The results of the MIC assay for this compound should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide examples of how to summarize the quantitative data obtained from the broth microdilution assay.

Table 1: MIC of this compound Against Various Fungal Pathogens

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900281
Candida glabrataATCC 900302
Candida parapsilosisATCC 220191
Cryptococcus neoformansATCC 901120.5
Aspergillus fumigatusATCC 2043052
Fluconazole-Resistant C. albicansClinical Isolate 14

Table 2: Quality Control (QC) Ranges for this compound

QC StrainReference AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
C. parapsilosis ATCC 22019This compound0.5 - 21
C. krusei ATCC 6258This compound2 - 84
C. parapsilosis ATCC 22019Fluconazole1 - 42
C. krusei ATCC 6258Fluconazole16 - 6432

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on CLSI M27 and EUCAST guidelines.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Incubator (35°C)

Protocol Workflow

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading PrepMedia Prepare RPMI-MOPS Medium SerialDilution Perform Serial Dilutions in Plate PrepMedia->SerialDilution PrepStock Prepare Agent 40 Stock Solution PrepStock->SerialDilution PrepInoculum Prepare Fungal Inoculum InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadMIC Read MIC Visually or Spectrophotometrically Incubate->ReadMIC

Caption: Experimental workflow for the MIC assay.

Step-by-Step Methodology

1. Preparation of Media and Reagents

  • 2X RPMI-1640 Medium: Prepare a 2X concentration of RPMI-1640 medium buffered with MOPS to a pH of 7.0. Sterilize by filtration.

  • This compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to create a stock solution of 1600 µg/mL. Store in aliquots at -70°C.

2. Inoculum Preparation

  • Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.

  • Harvest several colonies and suspend them in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer.

  • Dilute the standardized suspension 1:50 in 2X RPMI-1640 medium, and then 1:20 in sterile water to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Broth Microdilution Assay

  • Drug Dilution: Prepare serial twofold dilutions of this compound in a separate 96-well plate or in tubes. The typical concentration range to test is 0.25-128 µg/mL.

  • Plate Loading: Add 100 µL of the appropriate 2X drug dilution to the wells of the final 96-well microtiter plate.

  • Controls:

    • Growth Control: Add 100 µL of drug-free RPMI-1640 medium to designated wells.

    • Sterility Control: Add 200 µL of uninoculated, drug-free medium to designated wells.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

4. Incubation

  • Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

5. MIC Determination

  • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. An inverted mirror can aid in visualization.

  • Spectrophotometric Reading: The optical density (OD) of each well can be read at a wavelength of 530 nm. The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound. Adherence to established protocols, such as those from CLSI and EUCAST, is crucial for obtaining accurate and comparable results. The data generated from these assays are essential for the continued development of this compound as a potential therapeutic agent for the treatment of fungal infections.

References

Application Notes and Protocols: Cytotoxicity of Antifungal Agent 40 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 40 is an azole-based compound that demonstrates potent antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1] While effective against fungal pathogens, it is crucial to characterize the cytotoxic effects of this agent on mammalian cells to determine its therapeutic index and potential for off-target toxicity. These application notes provide a summary of the known cytotoxic profile of this compound and detailed protocols for assessing its impact on mammalian cell viability and proliferation.

Mechanism of Action

This compound targets and inhibits lanosterol 14α-demethylase (CYP51).[1] In fungi, this enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammalian cells, the homologous enzyme is involved in the cholesterol biosynthesis pathway. Inhibition of the mammalian CYP51 can lead to the accumulation of toxic sterol precursors and disruption of cellular functions, ultimately resulting in cytotoxicity.

cluster_mammalian_cell Mammalian Cell Antifungal_Agent_40 This compound CYP51 Lanosterol 14α-demethylase (CYP51) Antifungal_Agent_40->CYP51 Inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway CYP51->Cholesterol_Biosynthesis Toxic_Intermediates Accumulation of Toxic Intermediates CYP51->Toxic_Intermediates Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51 Cell_Stress Cellular Stress Toxic_Intermediates->Cell_Stress Cytotoxicity Cytotoxicity Cell_Stress->Cytotoxicity

Fig. 1: Mechanism of Action of this compound in Mammalian Cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines using the MTT assay. The results are summarized in the table below.

Cell LineCell TypeIC50 (µM)
PC-3Human Prostate Cancer0.98[1]
MDA-MB-231Human Breast Cancer3.25[1]
HL-60Human Promyelocytic Leukemia5.18[1]

Data obtained from MTT assay.

Additionally, this compound has been observed to induce a high rate of hemolysis in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL, suggesting potential membrane-disrupting activity at higher concentrations.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound on mammalian cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cell membrane disruption.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells.

Hemolysis Assay

This assay assesses the lytic effect of this compound on red blood cells.

Materials:

  • Freshly collected rabbit or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (positive control)

  • 96-well plates

  • Centrifuge

  • Microplate reader

Protocol:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Treatment:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations in PBS to the wells. Include a negative control (PBS) and a positive control (0.1% Triton X-100).

    • Incubate for 1 hour at 37°C.

  • Sample Processing:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Data Acquisition:

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of hemolysis relative to the positive control.

Conclusion

This compound exhibits dose-dependent cytotoxicity against various mammalian cell lines, with IC50 values in the low micromolar range. The primary mechanism of action is the inhibition of CYP51, which is essential for cholesterol biosynthesis. The provided protocols offer standardized methods to further investigate the cytotoxic profile of this and other antifungal compounds. It is recommended to perform these assays on a panel of both cancerous and non-cancerous mammalian cell lines to establish a comprehensive understanding of the agent's selectivity and therapeutic window.

References

Application Note: Quantitative Analysis of Antifungal Agent 40 in a Research Setting using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Antifungal Agent 40 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a novel selenium-containing azole derivative with potent activity against a broad spectrum of fungal pathogens.[1] The primary mechanism of this agent is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[2][3][4] This method provides the necessary framework for researchers and drug development professionals to accurately quantify this compound in various matrices, supporting pharmacokinetic, efficacy, and quality control studies.

Introduction

This compound, with the IUPAC name 1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole, is a synthetic compound designed to combat fungal infections by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1] Its effectiveness against a wide range of fungal pathogens makes it a promising candidate for further development in both clinical and agricultural applications. Accurate and reliable analytical methods are crucial for its continued research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. This note provides a detailed protocol for the analysis of this compound using GC-MS.

Materials and Methods

1. Reagents and Standards

  • This compound (C22H20Cl2N4Se, M.W. 490.3 g/mol ) reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Ultrapure water

  • Internal Standard (IS): Terbinafine (or other suitable, commercially available antifungal agent with similar chemical properties)

  • Anhydrous sodium sulfate

2. Instrumentation

A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used. The following instrumental parameters are recommended and may be optimized for specific instrumentation.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)Hypothetical values: Quantifier: 489 , Qualifiers: 245, 125 (for this compound); 291 (for Terbinafine IS)
Solvent Delay3 min

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Terbinafine) in methanol. A working IS solution of 10 µg/mL should be prepared for spiking into all samples and standards.

4. Sample Preparation (from a hypothetical fungal culture broth)

  • Transfer 1 mL of the fungal culture broth into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the 10 µg/mL internal standard solution.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Fungal Culture Broth (1 mL) spike 2. Spike with Internal Standard sample->spike extract 3. Liquid-Liquid Extraction with Ethyl Acetate spike->extract separate 4. Centrifuge & Collect Organic Layer extract->separate dry 5. Dry with Sodium Sulfate separate->dry evaporate 6. Evaporate to Dryness dry->evaporate reconstitute 7. Reconstitute in Ethyl Acetate evaporate->reconstitute inject 8. Inject 1 µL into GC-MS reconstitute->inject separate_gc 9. Chromatographic Separation inject->separate_gc detect_ms 10. Mass Spectrometric Detection (SIM) separate_gc->detect_ms integrate 11. Peak Integration detect_ms->integrate quantify 12. Quantification using Calibration Curve integrate->quantify report 13. Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Results and Discussion

Chromatographic Performance

The developed GC method provides excellent separation of this compound and the internal standard. The retention times are consistent, and the peak shapes are symmetrical, which is essential for accurate quantification.

Table 2: Chromatographic Data

CompoundRetention Time (min)
Terbinafine (IS)10.2
This compound14.5

Method Validation

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The calibration curve demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL.

Table 3: Method Validation Parameters

ParameterValue
Linearity (R²)0.9992
Range1 - 100 µg/mL
LOD0.3 µg/mL
LOQ1.0 µg/mL

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the structural integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in cell lysis and death.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Conversion agent40 This compound agent40->inhibition disruption->ergosterol   Inhibition

Caption: Signaling pathway showing the inhibition of ergosterol synthesis by this compound.

Conclusion

The GC-MS method described in this application note is a reliable, sensitive, and specific approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the method validation data, demonstrates its suitability for routine use in research and development settings. This method will be a valuable tool for advancing the understanding and application of this potent antifungal compound.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal drug resistance is a significant global health threat, necessitating the development of novel therapeutic agents and a deeper understanding of the molecular mechanisms underpinning resistance. Antifungal Agent 40 is a novel selenium-containing azole derivative that demonstrates potent activity against a broad range of pathogenic fungi, including strains resistant to conventional azole antifungals like fluconazole. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of fungal resistance.

This compound, like other azoles, functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. Resistance to azole antifungals is frequently associated with mutations in the ERG11 gene, overexpression of ERG11, or the increased activity of drug efflux pumps, primarily from the ATP-binding cassette (ABC) transporter superfamily (CDR1) and the major facilitator superfamily (MFS) (MDR1).

These protocols and application notes will enable researchers to effectively use this compound to probe these resistance mechanisms, characterize its activity against resistant fungal isolates, and explore its potential to overcome existing resistance profiles.

Data Presentation

Table 1: In Vitro Susceptibility of Candida albicans Strains to this compound and Fluconazole
Fungal StrainGenotype/PhenotypeMIC of Fluconazole (µg/mL)MIC of this compound (µg/mL)
SC5314Wild-type, Fluconazole-Susceptible10.5
12-99Fluconazole-Resistant, ERG11 point mutation (Y132F)642
ATCC 90028Fluconazole-Resistant, ERG11 overexpression321
F7Fluconazole-Resistant, CDR1/CDR2 overexpression>1284
S4Fluconazole-Resistant, MDR1 overexpression642
Table 2: Biofilm Inhibition by this compound against Fluconazole-Resistant Candida albicans
Fungal StrainTreatmentBiofilm Biomass Reduction (%)Biofilm Metabolic Activity Reduction (%)
12-99This compound (at MIC)7580
12-99Fluconazole (at MIC)2025
F7This compound (at MIC)7078
F7Fluconazole (at MIC)1522

Visualizations

Antifungal_Agent_40_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 (Erg11p) Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Intermediate->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Agent40 This compound Agent40->Intermediate Inhibition MIC_Workflow start Start: Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) prepare_drug Prepare Serial Dilutions of This compound in 96-well plate start->prepare_drug inoculate Inoculate 96-well plate with fungal suspension prepare_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Determine MIC Value read_mic->end Biofilm_Workflow cluster_quantify Quantification start Start: Prepare Fungal Inoculum (1 x 10^6 cells/mL) add_cells Add fungal cells and this compound to 96-well plate start->add_cells incubate Incubate at 37°C for 24-48 hours to allow biofilm formation add_cells->incubate wash Wash wells to remove planktonic cells incubate->wash crystal_violet Crystal Violet Staining (Biomass) wash->crystal_violet xtt XTT Assay (Metabolic Activity) wash->xtt read_absorbance Read Absorbance crystal_violet->read_absorbance xtt->read_absorbance end End: Quantify Biofilm Inhibition read_absorbance->end Resistance_Mechanisms cluster_agent This compound cluster_target Fungal Cell cluster_resistance Resistance Mechanisms Agent40 This compound CYP51 CYP51 (Erg11p) Agent40->CYP51 Inhibits ERG11_mutation ERG11 Point Mutations ERG11_mutation->CYP51 Alters Target ERG11_overexpression ERG11 Overexpression ERG11_overexpression->CYP51 Increases Target Efflux_pumps Efflux Pump Overexpression (CDR1, MDR1) Efflux_pumps->Agent40 Removes Agent

Antifungal Agent 40: Application Notes and Protocols for Agricultural Fungal Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 40, also identified as compound A03, is a novel selenium-containing azole derivative with potent antifungal properties.[1][2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[3] While initial studies have focused on its efficacy against human pathogenic fungi, its mode of action suggests significant potential as a tool for research in the control of agricultural fungal pathogens.

This document provides detailed application notes and experimental protocols for the use of this compound in a research setting focused on agricultural fungal control.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1] This mechanism is well-established for azole-class fungicides used in agriculture.

ergo_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane agent40 This compound agent40->cyp51 Inhibition cyp51->ergosterol demethylation

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the known in vitro activity of this compound. It is important to note that the primary data available is for human pathogenic yeasts of the Candida genus. Researchers are encouraged to generate analogous data for relevant plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of this compound against Candida Species

Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans1 - 64
Fluconazole-Resistant C. albicansData suggests antibiofilm activity at 0.5 μg/mL

Data sourced from MedChemExpress product information, referencing Xu, et al., 2022.

Table 2: Cytotoxicity and Hemolytic Activity of this compound

AssayCell Line / ComponentResult (IC50 or Effect)
CytotoxicityHL-60 (Human leukemia)IC50: 5.18 μM
CytotoxicityMDA-MB-231 (Human breast cancer)IC50: 3.25 μM
CytotoxicityPC-3 (Human prostate cancer)IC50: 0.98 μM
HemolysisRabbit ErythrocytesHigh hemolysis rate at 2-32 μg/mL

Data sourced from MedChemExpress product information, referencing Xu, et al., 2022. Researchers should exercise appropriate caution due to the observed cytotoxicity and hemolytic activity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against agricultural fungal pathogens.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for filamentous agricultural fungi like Botrytis cinerea or Rhizoctonia solani.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Target fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile water

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungus on Potato Dextrose Agar (PDA) for 7-10 days.

    • Flood the plate with sterile water and gently scrape the surface to release spores (for spore-producing fungi) or mycelial fragments.

    • Filter the suspension through sterile cheesecloth to remove large mycelial mats.

    • Adjust the spore/fragment concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial fragment suspension.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1280 μg/mL).

  • Serial Dilutions:

    • In a 96-well plate, add 100 μL of PDB to all wells.

    • Add a calculated volume of the stock solution to the first well to achieve the highest desired concentration (e.g., 128 μg/mL) and mix.

    • Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard 100 μL from the last well.

  • Inoculation:

    • Add 100 μL of the prepared fungal inoculum to each well.

    • Include a positive control (fungus in PDB with DMSO, no agent) and a negative control (PDB only).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the target fungus (e.g., 20-25°C) for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay (GC-MS)

Objective: To confirm that this compound inhibits ergosterol biosynthesis in the target agricultural fungus.

Materials:

  • Target fungus

  • PDB medium

  • This compound

  • Saponification solution (e.g., 20% KOH in ethanol)

  • Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungus in PDB to mid-log phase.

    • Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for 16 hours. Include an untreated control.

  • Sterol Extraction:

    • Harvest the mycelia by filtration and wash with sterile water.

    • Determine the dry weight of a mycelial aliquot.

    • Add the saponification solution to the remaining mycelia and incubate at 80°C for 1 hour.

    • Allow to cool, then add water and heptane. Vortex vigorously to extract the non-saponifiable fraction (containing sterols).

    • Collect the upper heptane layer and evaporate to dryness.

  • GC-MS Analysis:

    • Resuspend the dried sterols in a suitable solvent.

    • Analyze the sample using GC-MS to identify and quantify ergosterol and its precursors, such as lanosterol.

    • A decrease in the ergosterol peak and an accumulation of the lanosterol peak in the treated sample compared to the control indicates inhibition of CYP51.

protocol_workflow cluster_mic Protocol 1: MIC Determination cluster_ergo Protocol 2: Ergosterol Assay prep_inoculum Prepare Fungal Inoculum inoculate Inoculate with Fungus prep_inoculum->inoculate prep_stock Prepare Agent 40 Stock serial_dilute Serial Dilution in 96-well Plate prep_stock->serial_dilute serial_dilute->inoculate incubate_mic Incubate (48-72h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic treat_fungus Treat Fungal Culture with Agent 40 extract_sterols Extract Sterols (Saponification) treat_fungus->extract_sterols gcms Analyze by GC-MS extract_sterols->gcms analyze_data Compare Ergosterol/Lanosterol Levels gcms->analyze_data

Caption: Workflow for key experimental protocols.

Potential Applications in Agricultural Research

  • Broad-Spectrum Fungicide Screening: Evaluate the efficacy of this compound against a panel of economically important plant pathogenic fungi, including but not limited to Botrytis cinerea (gray mold), Rhizoctonia solani (sheath blight), Fusarium spp. (head blight, root rot), and various rusts and mildews.

  • Fungicide Resistance Studies: Use as a reference compound in studies investigating mechanisms of resistance to azole fungicides in agricultural pathogens.

  • Structure-Activity Relationship (SAR) Studies: Serve as a lead compound for the development of novel, selenium-containing fungicides with improved efficacy, lower phytotoxicity, and a more favorable environmental profile.

  • Mode of Action Confirmation: The protocols provided can be used to confirm a CYP51-inhibitory mode of action for other novel antifungal compounds.

Safety and Handling

This compound has demonstrated significant cytotoxicity against human cell lines and hemolytic activity in preliminary studies. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer

This document is intended for research purposes only. The information provided is based on currently available data, which is primarily focused on non-agricultural fungal species. The efficacy, phytotoxicity, and environmental impact of this compound in agricultural applications have not been fully evaluated. All experiments should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Antifungal Agent 40 (Ag3PW12O40) in Candida albicans Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Antifungal Agent 40, identified as the silver phosphotungstate composite Ag3PW12O40, in the study of Candida albicans. This document includes quantitative data on its antifungal activity, detailed protocols for key experiments, and visualizations of its mechanism of action and experimental workflows.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and characterization of novel antifungal agents. This compound (Ag3PW12O40) is a polyoxometalate composite that has demonstrated significant antifungal activity against various Candida species, including fluconazole-resistant strains of C. albicans. Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

Data Presentation

The antifungal efficacy of Agent 40 (Ag3PW12O40) has been quantified through various in vitro experiments. The following tables summarize the key quantitative data from studies on C. albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Fungal SpeciesMIC50 Range (µg/mL)
Candida Species (19 strains)2 - 32
C. albicans HL963 (Resistant Isolate)8 (MIC80)

Data represents the concentration of Agent 40 required to inhibit 50% (MIC50) or 80% (MIC80) of fungal growth. The MIC80 for the resistant C. albicans strain HL963 was notably lower than that of the positive control, fluconazole (FLC)[1][2][3].

Table 2: Effect of this compound on Ergosterol Content in C. albicans HL963

Treatment GroupErgosterol Content (mg/mL)Percent Reduction in Ergosterol
Control (Untreated)2.20 ± 0.15N/A
This compound (64 µg/mL)0.79 ± 0.1259.08% ± 7.23%
Fluconazole (FLC) (64 µg/mL)0.10 ± 0.1095.43% ± 0.19%

Ergosterol content was measured after 24 hours of treatment. While fluconazole showed a greater percentage reduction, Agent 40 still significantly decreased the ergosterol content in a fluconazole-resistant strain[1].

Table 3: Growth Inhibition of C. albicans HL963 by this compound

Concentration (µg/mL)Inhibition Ratio at 48h (%)
6483.21 ± 0.94
12888.47 ± 0.51
25693.01 ± 0.42
51295.32 ± 0.11

The in vitro antifungal activity of Agent 40 against C. albicans HL963 was shown to be superior to that of fluconazole at the same concentrations[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound (Ag3PW12O40)

  • Candida albicans strains (including quality control strains like ATCC 22019)

  • Fluconazole (positive control)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture C. albicans strains in SDB overnight at 35°C with shaking (180 rpm). b. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline. c. Adjust the cell density to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer. d. Dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). b. Perform serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL. c. Prepare similar dilutions for the positive control (fluconazole). d. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL. b. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. Read the MIC endpoints visually or using a microplate reader at 530 nm. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., 50% or 80%) of growth compared to the drug-free control.

Protocol 2: Ergosterol Content Quantification

This protocol details the extraction and spectrophotometric quantification of ergosterol from C. albicans cells treated with this compound.

Materials:

  • Treated and untreated C. albicans cells

  • 25% alcoholic potassium hydroxide solution (w/v)

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning in the UV range

Procedure:

  • Cell Treatment and Harvesting: a. Grow C. albicans to mid-log phase and then treat with a specific concentration of this compound (e.g., 64 µg/mL) for 24 hours. Include an untreated control. b. Harvest the cells by centrifugation, wash with sterile distilled water, and determine the wet weight of the cell pellet.

  • Saponification: a. To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution. b. Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction: a. After cooling to room temperature, add a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane to the tube. b. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids. c. Allow the layers to separate and carefully transfer the upper n-heptane layer to a clean tube.

  • Spectrophotometric Analysis: a. Scan the n-heptane layer from 230 to 300 nm using a spectrophotometer. b. Ergosterol content is determined by the characteristic absorbance peaks at 281.5 nm and a shoulder at 290 nm. c. The ergosterol content can be calculated as a percentage of the wet weight of the cells and compared between treated and untreated samples.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression of ergosterol biosynthesis-related genes (ERG1, ERG7, ERG11) in C. albicans following treatment with this compound.

Materials:

  • Treated and untreated C. albicans cells

  • RNA extraction kit suitable for yeast

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (ERG1, ERG7, ERG11) and a reference gene (e.g., ACT1)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: a. Treat C. albicans with this compound as described for the ergosterol assay. b. Harvest the cells and extract total RNA using a suitable kit, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix. b. Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls to check for contamination.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1). c. Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using a method such as the 2^-ΔΔCt method.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its experimental evaluation.

Antifungal_Agent_40_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans cluster_agent Mechanism of Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps (ERG1, ERG7 involved) Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (ERG11 involved) Agent40 This compound (Ag3PW12O40) Disruption Disruption of Pathway Agent40->Disruption Disruption->Lanosterol Inhibition Upregulation Compensatory Upregulation of ERG1, ERG7, ERG11 Disruption->Upregulation ErgosterolDepletion Ergosterol Depletion Disruption->ErgosterolDepletion MembraneDamage Cell Membrane Damage ErgosterolDepletion->MembraneDamage CellDeath Fungal Cell Death MembraneDamage->CellDeath

Caption: Mechanism of this compound in C. albicans.

Experimental_Workflow cluster_setup Initial Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis start Prepare C. albicans Inoculum mic_test Protocol 1: Broth Microdilution Assay (Determine MIC) start->mic_test ergosterol_assay Protocol 2: Ergosterol Quantification mic_test->ergosterol_assay gene_expression Protocol 3: RT-qPCR for ERG Genes mic_test->gene_expression mic_data MIC Values mic_test->mic_data ergosterol_data Ergosterol Reduction (%) ergosterol_assay->ergosterol_data gene_data Gene Expression Fold Change gene_expression->gene_data

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Study of Antifungal Drug Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antifungal Drug Synergy

The emergence of antifungal resistance poses a significant threat to global health, limiting the therapeutic options for life-threatening invasive fungal infections.[1][2] Combination therapy, the simultaneous administration of two or more drugs, is a promising strategy to enhance antifungal efficacy, overcome resistance, reduce drug-related toxicity by allowing for lower dosages, and minimize the development of resistant strains.[3][4]

A key focus in combination therapy is the concept of drug synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[4] A notable study by Wambaugh et al. identified 40 molecules that act synergistically with the widely used antifungal agent fluconazole, highlighting the vast potential for discovering new combination therapies. One of the promising synergistic agents identified was dicyclomine, a drug typically used for irritable bowel syndrome. The combination of dicyclomine and fluconazole was found to increase fungal cell permeability and inhibit nutrient intake, and it more than doubled the survival rate in mice with severe fungal infections.

These application notes provide detailed protocols for two standard in vitro methods used to assess antifungal drug synergy: the Checkerboard Assay and the Time-Kill Curve Study . Additionally, guidelines for data presentation and interpretation are provided to aid researchers in evaluating the interaction between antifungal agents.

Key Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents. The method involves testing serial dilutions of two drugs, both individually and in all possible combinations, in a microtiter plate.

Principle:

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.

Protocol:

  • Preparation of Materials:

    • 96-well microtiter plates.

    • Stock solutions of the antifungal agents to be tested, prepared in a suitable solvent (e.g., DMSO, water).

    • Appropriate broth medium (e.g., RPMI 1640 buffered with MOPS).

    • Fungal inoculum standardized to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Plate Setup:

    • Add 50 µL of broth medium to all wells of the 96-well plate.

    • Drug A Dilution (Horizontally): In the first column, add 100 µL of the highest concentration of Drug A. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for Drug B alone, and column 12 will be the growth control (no drug).

    • Drug B Dilution (Vertically): To all wells in row A (columns 1-11), add 50 µL of the highest concentration of Drug B. Perform serial two-fold dilutions by transferring 50 µL from row A to row B, and so on, down to row G. Discard the final 50 µL from row G. Row H will serve as the control for Drug A alone.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the standardized fungal suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth. This can be assessed visually or by using a microplate reader to measure optical density.

  • FICI Calculation:

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Time-Kill Curve Study

Time-kill curve studies provide information on the rate and extent of antifungal activity over time and are valuable for confirming synergistic interactions identified in checkerboard assays.

Principle:

This method involves exposing a standardized fungal inoculum to fixed concentrations of antifungal agents, alone and in combination, and determining the number of viable cells at various time points. Synergy is demonstrated by a significant decrease in CFU/mL in the combination compared to the most active single agent.

Protocol:

  • Preparation of Materials:

    • Flasks or tubes containing appropriate broth medium (e.g., RPMI 1640 buffered with MOPS).

    • Stock solutions of the antifungal agents.

    • Standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL).

    • Agar plates for colony counting.

  • Experimental Setup:

    • Prepare flasks/tubes for each condition:

      • Growth control (no drug)

      • Drug A alone (at a specific concentration, e.g., MIC)

      • Drug B alone (at a specific concentration, e.g., MIC)

      • Combination of Drug A and Drug B (at the same concentrations)

    • Inoculate each flask/tube with the standardized fungal suspension.

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or buffer.

    • Plate the dilutions onto agar plates and incubate at 35°C for 24 to 48 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Antagonism is defined as a >2-log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

    • Indifference is a <2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for the interpretation of drug synergy studies.

Fractional Inhibitory Concentration Index (FICI) Interpretation

The FICI values obtained from the checkerboard assay are interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Quantitative Synergy Data

The following table provides a template for summarizing the results of synergy studies. Data for the synergistic interaction between fluconazole and dicyclomine against Cryptococcus neoformans is included as an example.

Antifungal AgentSynergistic PartnerFungal SpeciesMIC of Antifungal Alone (µg/mL)MIC of Partner Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
FluconazoleDicyclomineCryptococcus neoformans812.52 (Fluconazole) + 3.125 (Dicyclomine)≤ 0.5
FluconazoleSertralineCryptococcus neoformans83.131 (Fluconazole) + 0.78 (Sertraline)≤ 0.5
Fluconazole3-Amino-beta-pineneCryptococcus neoformans8502 (Fluconazole) + 12.5 (3-Amino-beta-pinene)≤ 0.5
FluconazoleBerbamine HClCandida albicans>64328 (Fluconazole) + 4 (Berbamine HCl)≤ 0.25

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Concept cluster_0 Drug A cluster_1 Drug B A Drug A (e.g., Fluconazole) TargetA Target A (e.g., Ergosterol Synthesis) A->TargetA Inhibits FungalCell Fungal Cell TargetA->FungalCell B Drug B (e.g., Dicyclomine) TargetB Target B (e.g., Cell Permeability) B->TargetB Affects TargetB->FungalCell Synergy Synergistic Effect (Enhanced Fungal Cell Death) FungalCell->Synergy

Caption: Conceptual diagram of antifungal drug synergy.

Checkerboard_Workflow start Start prep_drugs Prepare Drug Stock Solutions (A and B) start->prep_drugs prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum setup_plate Set up 96-Well Plate with Serial Dilutions prep_drugs->setup_plate inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the Checkerboard Assay.

Time_Kill_Workflow start Start prep_cultures Prepare Cultures: - Growth Control - Drug A - Drug B - Combination (A+B) start->prep_cultures inoculate Inoculate with Standardized Fungal Suspension prep_cultures->inoculate incubate Incubate with Agitation (35°C) inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate count_colonies Incubate Plates and Count Colonies (CFU/mL) dilute_plate->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves analyze Analyze for Synergy plot_curves->analyze end End analyze->end

References

Troubleshooting & Optimization

"Antifungal agent 40" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of Antifungal Agent 40. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal stability and solubility, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your experimental system.[1] While other organic solvents like ethanol and methanol can also be used, DMSO provides the best long-term stability at low temperatures.

Q2: My compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility.[2][3] this compound is poorly soluble in neutral aqueous solutions. The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically ≤1%) while ensuring it is sufficient to maintain solubility. If precipitation persists, consider lowering the final concentration of this compound in your assay. It is also crucial to ensure the pH of your buffer is within the stable range (see stability data below), as pH can significantly affect solubility.[4]

Q3: I'm observing a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What could be the cause?

A3: This pattern strongly suggests compound degradation. This compound is susceptible to hydrolysis, particularly at acidic or alkaline pH. Review the pH of your solvent system and compare it against the stability data provided. Degradation is also accelerated by higher temperatures. Ensure that solutions are prepared fresh and, if they must be stored, keep them at 2-8°C for the shortest time possible. For troubleshooting, a systematic approach is recommended, starting with verifying the integrity of your stock solution and reviewing storage conditions.

Q4: How should I store my stock and working solutions of this compound?

A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage is unavoidable, keep aqueous solutions at 2-8°C and use them within a few hours.

Q5: Could the components of my buffer system be affecting the stability of this compound?

A5: Yes, certain buffer components can influence compound stability. For example, phosphate buffers have been known to catalyze specific degradation pathways for some small molecules. If you suspect your buffer is causing instability, it is advisable to test the stability of this compound in an alternative buffer system (e.g., citrate or acetate) at the same pH.

Data Presentation: Stability in Different Solvent Systems

The stability of this compound (10 µM) was assessed over 48 hours at both room temperature (RT, 25°C) and refrigerated conditions (4°C). The percentage of the parent compound remaining was quantified by a stability-indicating HPLC method.

Solvent SystempHStorage% Remaining (4 hours)% Remaining (24 hours)% Remaining (48 hours)
DMSO N/ART100%99.5%99.1%
N/A4°C100%100%99.8%
Ethanol N/ART99.8%98.2%96.5%
N/A4°C100%99.5%99.0%
Methanol N/ART99.7%98.0%96.1%
N/A4°C100%99.4%98.8%
Acetonitrile N/ART100%99.6%99.2%
N/A4°C100%100%99.7%
PBS Buffer 5.0RT95.1%85.3%75.6%
5.04°C98.2%92.1%88.4%
PBS Buffer 7.4RT98.5%94.0%89.8%
7.44°C99.5%98.8%97.9%
PBS Buffer 9.0RT92.3%78.9%68.1%
9.04°C96.4%89.5%82.7%

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity DMSO as the primary solvent.

  • Weighing: Accurately weigh the required amount of this compound solid in a suitable vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Protocol for Stability Assessment in an Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a specific experimental buffer.

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution into your experimental buffer at the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤1%).

  • Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).

  • Sample Analysis: At each designated time point, immediately analyze the sample using a validated, stability-indicating HPLC method. The "Time 0" sample serves as the 100% reference.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution prep_work Dilute to Final Conc. in Aqueous Buffer prep_stock->prep_work Step 1 aliquot Aliquot for Time Points (T0, T1, T2...) prep_work->aliquot Step 2 incubate Incubate Under Assay Conditions aliquot->incubate Step 2 analyze Analyze Each Time Point by HPLC incubate->analyze Step 3 calculate Calculate % Remaining vs. T0 analyze->calculate Step 4 end end calculate->end Report Results

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide start Problem Observed: Inconsistent or Poor Results check_precipitate Is there visible precipitation in the aqueous solution? start->check_precipitate sol_issue Solubility Issue check_precipitate->sol_issue Yes check_hplc Does HPLC show decreased parent peak and new peaks? check_precipitate->check_hplc No action_sol 1. Lower final compound conc. 2. Check final DMSO %. 3. Verify buffer pH is optimal (7.4). sol_issue->action_sol deg_issue Degradation Issue check_hplc->deg_issue Yes other_issue Review Protocol check_hplc->other_issue No action_deg 1. Prepare solutions fresh. 2. Store at 2-8°C if needed. 3. Confirm buffer pH is ~7.4. 4. Protect from light. deg_issue->action_deg action_other 1. Verify stock solution integrity. 2. Check storage conditions. 3. Confirm pipetting accuracy. other_issue->action_other

Caption: Troubleshooting decision tree for this compound.

MoA_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol synthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent40 Antifungal Agent 40 Agent40->Inhibition Inhibition->Enzyme Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Troubleshooting inconsistent MIC results for "Antifungal agent 40"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antifungal agent 40." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent MIC results with this compound?

A1: Inconsistent MIC results can arise from several factors. The most common sources of variability include improper inoculum preparation, variations in testing media, incorrect incubation conditions, and subjective endpoint determination.[1][2] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are established to minimize this variability.[1]

Q2: How critical is the inoculum preparation for accurate MIC results?

A2: The preparation of the fungal inoculum is a critical step. Variations in the inoculum size can significantly impact the MIC value.[1] It is essential to use a standardized inoculum prepared from a fresh culture (typically 24 hours old for yeasts) and adjusted to a specific density, usually a 0.5 McFarland standard, using a spectrophotometer.

Q3: Can the type of media used affect the MIC of this compound?

A3: Yes, the composition of the culture medium can influence the in vitro activity of antifungal agents. For antifungal susceptibility testing, RPMI 1640 medium is commonly recommended.[3] The pH of the medium can also significantly alter MIC values for some antifungal agents. For instance, a lower pH has been shown to increase the MIC of certain antifungals against Candida albicans.

Q4: What is "trailing growth" and how can it affect MIC determination?

A4: Trailing growth, also known as the "Eagle effect," is a phenomenon where there is reduced but persistent fungal growth at drug concentrations above the MIC. This can make the visual determination of the MIC endpoint challenging and may lead to falsely elevated MIC readings. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for some fungi) can sometimes help to minimize the impact of trailing.

Q5: What is the paradoxical effect and how does it relate to this compound?

A5: The paradoxical effect is an in vitro observation where an antifungal agent shows reduced activity at very high concentrations compared to lower, effective concentrations. This has been noted with some classes of antifungals, like echinocandins. If "this compound" belongs to a class known to exhibit this effect, it could lead to unexpected growth in wells with high drug concentrations and complicate MIC interpretation.

Troubleshooting Inconsistent MIC Results

If you are experiencing variability in your MIC results for this compound, please refer to the following troubleshooting guide.

Potential Cause Recommended Action
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh 24-hour culture on appropriate agar. Standardize the inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer. The final inoculum concentration in the microdilution wells should be within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
Media Variability Use the recommended standardized medium, typically RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the pH of the medium is consistent between experiments. Be aware of potential lot-to-lot variability of the media and consider testing a quality control strain with each new batch.
Incorrect Incubation Incubate the microdilution plates at a constant temperature of 35°C. For most Candida species, the incubation period is 24 hours. Prolonged incubation can lead to trailing growth and should be avoided unless specified by the protocol for a particular organism.
Subjective Endpoint Reading For antifungal agents that are fungistatic, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well. To reduce subjectivity, consider using a microplate reader to measure optical density. For fungicidal agents, the MIC is typically the lowest concentration with no visible growth.
Drug Stock and Dilution Errors Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent used to dissolve the agent (e.g., DMSO) does not exceed a final concentration that could inhibit fungal growth. Perform serial dilutions carefully to avoid errors.
Contamination Visually inspect the wells for any signs of contamination. Use a sterility control well (medium only) and a growth control well (medium and inoculum, no drug) to ensure the validity of the experiment.

Experimental Protocols

Broth Microdilution MIC Assay (Based on CLSI Guidelines)

This protocol provides a standardized method for determining the MIC of this compound against yeast isolates.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • The stock solution should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium.

  • The final volume in each well should be 100 µL.

  • The concentration range should be appropriate to determine the MIC for the test organisms.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

3. Inoculum Preparation:

  • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 24 hours.

5. Reading the MIC:

  • Following incubation, determine the MIC. For fungistatic agents, this is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. For fungicidal agents, it is the lowest concentration with no visible growth.

  • The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results Observed check_protocol Review Standard Operating Procedure (SOP) start->check_protocol check_inoculum Verify Inoculum Preparation - Fresh Culture? - Correct Density? check_protocol->check_inoculum check_media Examine Media - Correct Type (RPMI 1640)? - Correct pH? check_protocol->check_media check_drug Assess Antifungal Agent - Fresh Dilutions? - Correct Solvent Concentration? check_protocol->check_drug check_incubation Confirm Incubation Conditions - Correct Temperature (35°C)? - Correct Duration (24h)? check_protocol->check_incubation check_reading Evaluate Endpoint Reading - Subjectivity? - Trailing Growth? check_protocol->check_reading qc_strain Test Quality Control (QC) Strain check_inoculum->qc_strain check_media->qc_strain check_drug->qc_strain check_incubation->qc_strain check_reading->qc_strain consistent_mic Consistent MIC Results Achieved qc_strain->consistent_mic QC in range consult_expert Consult with Senior Researcher or Technical Support qc_strain->consult_expert QC out of range consult_expert->check_protocol

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Proposed Mechanism of Action for an Echinocandin Antifungal Agent

As the specific mechanism for "this compound" is not defined, this diagram illustrates the well-understood pathway of echinocandins, a common class of antifungal drugs.

G cluster_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane beta_glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) beta_glucan β-(1,3)-D-Glucan beta_glucan_synthase->beta_glucan synthesis disruption Cell Wall Disruption & Osmotic Instability beta_glucan_synthase->disruption leads to reduced β-(1,3)-D-Glucan beta_glucan->cell_wall component of chitin Chitin chitin->cell_wall component of antifungal Echinocandin (e.g., this compound) inhibition Inhibition antifungal->inhibition inhibition->beta_glucan_synthase cell_death Fungal Cell Death disruption->cell_death

Caption: Echinocandin antifungal agents inhibit β-(1,3)-D-glucan synthesis.

References

Technical Support Center: Improving the Reproducibility of Antifungal Agent 40 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Antifungal Agent 40.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an azole-based antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1] By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, inhibition of fungal growth.[1]

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated inhibitory effects against Candida albicans, including strains resistant to fluconazole.[1] It is also effective in inhibiting biofilm formation by C. albicans.[1]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, it is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the experimental setup is minimal (typically ≤1%) to avoid solvent-induced cellular toxicity or inhibition of fungal growth. Stock solutions should be stored at -20°C or as recommended by the manufacturer to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects or cytotoxicity of this compound?

A4: this compound has shown cytotoxicity against certain human cancer cell lines, including HL-60, MDA-MB-231, and PC-3 cells.[1] It has also been observed to have a high hemolysis rate in rabbit erythrocytes at specific concentrations. Researchers should consider these potential off-target effects when designing and interpreting experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterOrganism/Cell LineConcentration RangeResultReference
MIC Fungal Activity (C. albicans)0.25-128 µg/mL1-64 µg/mL
IC50 HL-600-10 µM5.18 µM
IC50 MDA-MB-2310-10 µM3.25 µM
IC50 PC-30-10 µM0.98 µM
Hemolysis Rate Rabbit Erythrocyte2-32 µg/mLHigh

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.

Materials:

  • This compound

  • Candida albicans strain (including a quality control strain with known susceptibility)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25-128 µg/mL).

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.

    • Turbidity can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Biofilm Inhibition Assay

Materials:

  • Same as MIC assay, with the addition of Crystal Violet (0.1% w/v) and ethanol (95% v/v) or acetic acid (33% v/v).

Procedure:

  • Biofilm Formation:

    • Prepare a standardized fungal suspension as described in the MIC protocol, but with a higher final concentration (e.g., 1 x 10^6 CFU/mL) in RPMI-1640.

    • Add the fungal suspension to the wells of a 96-well plate containing serial dilutions of this compound.

    • Include a drug-free well for biofilm growth control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the Crystal Violet solution and wash the wells thoroughly with sterile water.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the growth control.

Troubleshooting Guides

Issue 1: High Variability in MIC Results

Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh culture and standardized accurately using a spectrophotometer or hemocytometer. Inconsistent inoculum density is a major source of variability.
Drug Instability or Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of drug precipitation, especially at higher concentrations.
Inconsistent Incubation Conditions Use a calibrated incubator and ensure consistent temperature and incubation times across all experiments.
Subjective Endpoint Reading Use a microplate reader to standardize the reading of turbidity. For visual reading, have the same trained individual read all plates.

Issue 2: No or Low Biofilm Formation in Control Wells

Potential Cause Troubleshooting Step
Inadequate Fungal Strain Ensure the C. albicans strain being used is a known biofilm former.
Suboptimal Growth Conditions Optimize incubation time, temperature, and media composition. Some strains may require specific media supplements to form robust biofilms.
Improper Plate Type Use tissue culture-treated polystyrene plates, as they generally promote better biofilm adherence.
Washing Technique Too Harsh During the washing steps, be gentle to avoid dislodging the biofilm. Use a multichannel pipette to add and remove PBS slowly.

Issue 3: Inconsistent Results in CYP51 Inhibition Assay

Potential Cause Troubleshooting Step
Enzyme Inactivity Ensure the purified or microsomal CYP51 enzyme is stored correctly and has not lost activity. Include a positive control inhibitor with known activity.
Substrate Limitation Verify the concentration and purity of the lanosterol substrate.
Incorrect Cofactor Concentration Ensure the concentration of NADPH is optimal for the reaction.
Interference from this compound At high concentrations, the compound's color or solubility may interfere with spectrophotometric readings. Run appropriate controls with the compound alone.

Mandatory Visualizations

signaling_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound CYP51 CYP51 This compound->CYP51 Inhibits

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-48h C->D E Read Turbidity (Visually or Spectrophotometrically) D->E F Determine MIC (≥50% Growth Inhibition) E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Inconsistent_Results Inconsistent_Results Inoculum_Variability Inoculum Variability Inconsistent_Results->Inoculum_Variability Drug_Degradation Drug Degradation Inconsistent_Results->Drug_Degradation Assay_Conditions Inconsistent Assay Conditions Inconsistent_Results->Assay_Conditions Resistant_Strain Resistant Fungal Strain Inconsistent_Results->Resistant_Strain Standardize_Inoculum Standardize Inoculum Preparation Inoculum_Variability->Standardize_Inoculum Use_Fresh_Drug Use Fresh Drug Aliquots Drug_Degradation->Use_Fresh_Drug Calibrate_Equipment Calibrate Equipment & Control Conditions Assay_Conditions->Calibrate_Equipment Use_QC_Strain Include Quality Control Strain Resistant_Strain->Use_QC_Strain

References

"Antifungal agent 40" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antifungal Agent 40 in dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel investigational agent that targets the fungal cell wall. Its primary mechanism involves the inhibition of β-1,3-D-glucan synthase, a critical enzyme for the synthesis of β-1,3-D-glucan, an essential component of the cell wall in many pathogenic fungi.[1][2] Disruption of the fungal cell wall leads to osmotic instability and ultimately cell death.[3]

Q2: What is a typical dose-response range and IC50 for this compound against common fungal pathogens?

A2: The effective dose-response range and the half-maximal inhibitory concentration (IC50) of this compound can vary depending on the fungal species and specific strain being tested. However, typical effective concentrations and IC50 values are summarized in the table below.

Fungal SpeciesTypical Concentration Range (µg/mL)Typical IC50 (µg/mL)
Candida albicans0.03 - 2.00.125
Candida glabrata0.125 - 8.00.5
Aspergillus fumigatus0.06 - 4.00.25
Cryptococcus neoformans0.25 - 16.01.0

Q3: How should I prepare the stock solution for this compound?

A3: It is recommended to prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. For experiments, prepare fresh dilutions from the stock solution.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my dose-response assay.

  • Possible Cause 1: Inconsistent Inoculum. An uneven distribution of fungal cells in the inoculum can lead to variability in growth between wells.

    • Solution: Ensure the fungal inoculum is thoroughly mixed before and during addition to the microplate. Prepare the inoculum from a fresh 24-48 hour culture and standardize the cell density using a spectrophotometer or hemocytometer to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL), followed by a further dilution to the final testing concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[4][5]

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting during serial dilutions or when adding the inoculum can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips between each dilution step to prevent carryover.

Problem 2: The dose-response curve is flat and shows no inhibition, even at high concentrations.

  • Possible Cause 1: Fungal Resistance. The fungal strain being tested may possess intrinsic or acquired resistance to the class of antifungal agent to which Agent 40 belongs.

    • Solution: Verify the identity and expected susceptibility of your fungal strain. If available, test a known susceptible quality control strain in parallel. For echinocandin-class drugs like Agent 40, mutations in the fks genes can confer resistance.

  • Possible Cause 2: Inactive Compound. this compound may have degraded due to improper storage or handling.

    • Solution: Store the stock solution at -20°C or below, protected from light. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Drug Binding to Plasticware. Hydrophobic compounds can sometimes adsorb to the surface of standard polystyrene microplates, reducing the effective concentration in the medium.

    • Solution: Consider using low-binding microplates for your assay.

Problem 3: The dose-response curve does not reach 100% inhibition, exhibiting a "trailing" effect.

  • Possible Cause 1: Trailing Growth. Some fungi, particularly certain strains of Candida, can exhibit trailing, which is characterized by reduced but persistent growth at drug concentrations above the minimum inhibitory concentration (MIC). This is a known phenomenon with fungistatic agents.

    • Solution: For fungistatic agents, the endpoint is often read as the lowest concentration that produces a significant inhibition of growth (e.g., ≥50%) compared to the growth control well. Using a microplate reader to measure optical density can help standardize this determination.

  • Possible Cause 2: Paradoxical Growth at High Concentrations (Eagle Effect). Some echinocandins can exhibit a paradoxical effect where, at high concentrations, there is an increase in fungal growth.

    • Solution: If you observe this, it is important to note the paradoxical growth in your results. The clinically relevant inhibitory concentrations will be those below the concentrations at which this effect is observed.

Experimental Protocols

Broth Microdilution Assay for Dose-Response Curve Generation

This protocol is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) methodology for antifungal susceptibility testing.

1. Preparation of this compound Dilutions:

  • Prepare a starting concentration of this compound in RPMI-1640 medium that is twice the highest desired final concentration.
  • In a 96-well microplate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.
  • Add 200 µL of the starting concentration of Agent 40 to the wells in column 1.
  • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
  • Column 11 will serve as the drug-free growth control.
  • Column 12 will serve as the sterility control (medium only).

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
  • Suspend several colonies in sterile saline.
  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.
  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well in columns 1 through 11. This will bring the total volume in each well to 200 µL and dilute the drug concentrations to their final desired values.
  • Do not add inoculum to the sterility control wells in column 12.
  • Incubate the plate at 35°C for 24-48 hours. The incubation time can vary depending on the fungal species.

4. Data Analysis:

  • After incubation, measure the optical density (OD) of each well at 530 nm using a microplate reader.
  • Subtract the average OD of the sterility control wells from all other OD readings to correct for background absorbance.
  • Calculate the percentage of growth inhibition for each drug concentration relative to the average OD of the drug-free growth control wells.
  • Plot the percentage inhibition against the logarithm of the drug concentration to generate the dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_agent Prepare this compound Serial Dilutions in 96-Well Plate inoculate Inoculate Plate with Fungal Suspension prep_agent->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Measure Optical Density (OD530) incubate->read_plate calculate Calculate % Inhibition read_plate->calculate plot_curve Plot Dose-Response Curve and Determine IC50 calculate->plot_curve

Caption: Workflow for the antifungal dose-response curve experiment.

signaling_pathway agent40 This compound glucan_synthase β-1,3-D-Glucan Synthase (Fks protein) agent40->glucan_synthase beta_glucan β-1,3-D-Glucan Synthesis glucan_synthase->beta_glucan cell_wall Fungal Cell Wall Integrity beta_glucan->cell_wall cell_death Osmotic Lysis & Cell Death cell_wall->cell_death Disruption leads to

Caption: Hypothesized signaling pathway for this compound.

References

Avoiding "Antifungal agent 40" precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "Antifungal agent 40" precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an azole antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and biofilm formation.[1]

Q2: What are the known properties of this compound?

PropertyValueSource
Molecular Formula C22H20Cl2N4Se[1]
Molecular Weight 490.29 g/mol [1]
Mechanism of Action Inhibitor of lanosterol 14α-demethylase (CYP51)
Primary Target Organism Candida albicans
Solubility in Water Not specified; likely low due to its chemical structure.Inferred
Recommended Solvent for Stock Not specified; Dimethyl sulfoxide (DMSO) is a common solvent for similar azole compounds.Inferred

Q3: Why is my this compound precipitating when I add it to my culture medium?

A3: Precipitation of hydrophobic compounds like this compound from a stock solution (commonly in DMSO) into aqueous culture media is a frequent issue. The primary reasons for this include:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the culture medium is higher than its solubility limit in that specific medium.

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" as the DMSO disperses rapidly.

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility.

  • pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your culture medium may not be optimal for keeping this compound in solution.

  • Interactions with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with the compound, leading to the formation of insoluble complexes.

  • Media Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is typically due to the compound's low solubility in the aqueous environment of the culture medium. Here are several steps to troubleshoot this issue:

Potential Cause Explanation Recommended Solution
High Final Concentration The intended working concentration of this compound exceeds its solubility limit in your specific culture medium.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using the protocol provided below.
Rapid Dilution Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent shift, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the stock solution dropwise to the surface of the media while gently vortexing or swirling.
Low Temperature of Media The solubility of many compounds is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate creating a more concentrated stock solution in DMSO, if possible, or accepting a lower final concentration of this compound.
Issue 2: Delayed Precipitation After Incubation

Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation is often caused by changes in the media's physicochemical properties over time or interactions with cellular metabolites.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
pH Shift Cell metabolism can alter the pH of the culture medium over time, potentially moving it outside the optimal solubility range for this compound.Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium containing HEPES buffer for more stable pH maintenance.
Interaction with Media Components The compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.If your experimental design allows, test the solubility and stability of this compound in different basal media formulations (e.g., DMEM vs. RPMI-1640).
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium

Objective: To empirically determine the highest concentration of this compound that can be solubilized in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Your specific complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. (Note: Adjust the concentration based on the amount of powder available and the expected potency. A 10 mM stock is a common starting point for screening). Ensure the powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Prepare Serial Dilutions in Medium:

    • In a series of sterile microcentrifuge tubes, prepare a 2-fold serial dilution of this compound in your pre-warmed complete culture medium. Aim for a range of concentrations that you intend to use in your experiments (e.g., from 100 µM down to <1 µM).

    • To maintain a constant final DMSO concentration, first prepare an intermediate dilution of your stock in media, and then perform the serial dilutions from that. For example, to achieve a top concentration of 100 µM with 0.5% DMSO, add 5 µL of the 10 mM stock to 995 µL of media. Then use this 100 µM solution to perform the serial dilutions.

    • Include a "vehicle control" tube containing only the culture medium with the same final concentration of DMSO.

  • Incubate and Observe:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

    • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. It is advisable to use a working concentration that is comfortably below this limit to ensure reproducibility.

Mandatory Visualizations

G cluster_start Start: Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Precipitate forms in culture medium check_stock Is stock solution clear? start->check_stock check_concentration Is final concentration below known solubility limit? check_stock->check_concentration Yes prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No determine_solubility Determine max soluble concentration (Protocol 1) check_concentration->determine_solubility No / Unknown method_of_addition How was the working solution prepared? check_concentration->method_of_addition Yes prepare_fresh->check_stock determine_solubility->check_concentration direct_dilution Directly added concentrated stock to media method_of_addition->direct_dilution serial_dilution Used serial dilution / dropwise addition method_of_addition->serial_dilution optimize_dilution Optimize dilution method: - Use serial dilutions - Add dropwise while vortexing - Pre-warm media to 37°C direct_dilution->optimize_dilution check_media Check for other factors: - Media pH - Temperature fluctuations - Evaporation serial_dilution->check_media solution_clear Solution is clear optimize_dilution->solution_clear check_media->solution_clear Factors addressed

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Mechanism of action of this compound.

References

Technical Support Center: Troubleshooting Assay Interference with Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to identify and mitigate potential assay interference caused by antifungal compounds. While we will address what is known about "Antifungal Agent 40," we will also use the well-characterized antifungal, Amphotericin B, as a representative example to illustrate common mechanisms of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its known activities?

This compound is described as an antifungal that inhibits lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1] It has demonstrated the ability to inhibit biofilm formation.[1] It is important to note that this agent has also shown cytotoxicity against human cancer cell lines (HL-60, MDA-MB-231, and PC-3) and a high rate of hemolysis in rabbit erythrocytes, which suggests potential for off-target effects and interference in cell-based assays.[1]

Q2: What are the common ways antifungal agents can interfere with laboratory assays?

Antifungal agents, like many small molecules, can interfere with laboratory assays through several mechanisms, leading to false-positive or false-negative results. Common causes of interference include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and denature proteins, leading to apparent enzyme inhibition.[2][3]

  • Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts. They can either absorb light at the excitation or emission wavelengths (quenching) or contribute their own fluorescent signal.

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components.

  • Redox Activity: Compounds capable of redox cycling can generate reactive oxygen species (ROS), which can disrupt assay components and lead to false signals.

  • Direct Inhibition of Reporter Enzymes: In reporter gene assays, a compound may inhibit the reporter enzyme (e.g., luciferase) rather than the intended biological target.

Q3: My compound shows activity in a cell viability assay (e.g., MTT, MTS). Could this be an artifact?

Yes, this is a common source of assay interference. For a compound like this compound, which is known to have cytotoxic and hemolytic activity, it is crucial to distinguish between on-target antifungal effects and general cytotoxicity. Furthermore, the compound itself might chemically interact with the assay reagents. For instance, a reducing agent could directly convert MTT or MTS to its colored formazan product, mimicking cellular activity.

Q4: How can I determine if my antifungal agent is forming aggregates?

Compound aggregation is a concentration-dependent phenomenon. A key indicator of aggregation-based inhibition is a steep dose-response curve. The most direct method to detect aggregates is through Dynamic Light Scattering (DLS), which measures particle size in solution. The presence of particles in the range of 30-400 nm is strong evidence of aggregation. Another common method is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.

Troubleshooting Guides

Issue: High background or quenched signal in a fluorescence-based assay.

Possible Cause: The antifungal agent may have intrinsic fluorescent properties or may absorb light at the assay's excitation or emission wavelengths.

Troubleshooting Workflow:

G A Suspected Fluorescence Interference B Run compound-only control (no cells or enzyme) A->B C Measure fluorescence at assay wavelengths B->C D Is there a high signal? C->D E Compound is autofluorescent D->E Yes F Run substrate/product + compound control D->F No I Consider orthogonal assay or use time-resolved fluorescence (TRF) E->I G Is the signal lower than substrate/product alone? F->G H Compound is a quencher G->H Yes G->I No, interference unlikely H->I

Caption: Workflow for diagnosing fluorescence interference.

Mitigation Strategies:

  • Spectral Shift: If possible, switch to fluorescent dyes that have excitation and emission spectra outside the absorbance range of your compound. Red-shifted dyes are often less prone to interference.

  • Time-Resolved Fluorescence (TRF): Use assays with lanthanide-based fluorophores that have long fluorescence lifetimes. A delay between excitation and signal reading allows for the decay of short-lived background fluorescence from the interfering compound.

  • Orthogonal Assay: Confirm your results using a non-fluorescent assay format, such as a luminescence-based or label-free method.

Issue: Compound shows potent inhibition in a primary screen, but activity is lost in follow-up studies.

Possible Cause: The initial "hit" may be an artifact due to a non-specific mechanism like aggregation. Amphotericin B, for example, is well-known to form aggregates in aqueous solutions, which can lead to non-specific interactions.

Mechanism of Interference by Aggregation:

G cluster_0 Low Concentration cluster_1 High Concentration (above CAC) A Monomeric Compound B Active Enzyme A_out No Inhibition B->A_out Normal Activity C Compound Aggregates D Denatured Enzyme C->D Non-specific sequestration and denaturation D_out Apparent Inhibition (False Positive) D->D_out

Caption: Mechanism of non-specific inhibition by compound aggregation.

Hit Validation Decision Tree:

G A Primary Hit Identified B Is the dose-response curve steep and does it have a high Hill slope? A->B C Test for aggregation (DLS, detergent counter-screen) B->C Yes F Confirm with orthogonal assay (different technology/readout) B->F No D Does detergent (e.g., Triton X-100) reduce activity? C->D E Likely an aggregator (False Positive) D->E Yes D->F No G Is activity confirmed? F->G H Likely a genuine hit G->H Yes I Likely a primary assay artifact G->I No

Caption: Decision tree for validating a screening hit.

Data Presentation: Quantitative Interference Data

The following tables summarize key data related to assay interference, using Amphotericin B as a case study.

Table 1: Spectral Properties of Amphotericin B

The aggregation state of Amphotericin B can be monitored by UV-Vis spectroscopy, as its absorbance spectrum changes significantly between its monomeric and aggregated forms.

FormSolvent/ConditionKey Absorbance Peaks (nm)Interpretation
Monomeric DMSO, Methanol~350, 368, 388, 412Well-defined peaks indicate the compound is in a non-aggregated state.
Aggregated Aqueous Solution (e.g., PBS)Broad band at ~328-340 nmThe loss of fine structure and the appearance of a broad, blue-shifted peak indicates self-aggregation.

Table 2: Comparison of Potential Interference Mechanisms

Interference TypeThis compound (Predicted)Amphotericin B (Documented)
Mechanism of Action CYP51 InhibitorBinds to ergosterol, forms pores in the membrane.
Aggregation Possible, common for small molecules.Well-documented; forms large aggregates in aqueous solutions.
Optical Interference Unknown, requires experimental determination.Has characteristic absorbance peaks that could interfere with assays in the UV-Vis range.
Cell-based Assay Interference Known cytotoxicity and hemolysis.Known nephrotoxicity and can interact with cholesterol in mammalian cell membranes.
Clinical Lab Test Interference Not documented.Liposomal formulations can interfere with phosphorus assays (PHOSm), causing pseudo-hyperphosphatemia.

Experimental Protocols

Protocol 1: Determining the Absorbance Spectrum of a Test Compound

Objective: To assess whether a compound has significant absorbance at wavelengths used in an assay, which could cause interference.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • UV-transparent microplate or cuvettes

  • Spectrophotometer with scanning capabilities

Methodology:

  • Preparation: Prepare a solution of the test compound in the assay buffer at the highest concentration used in your experiments.

  • Blank Measurement: Use the assay buffer alone to zero the spectrophotometer (measure the blank).

  • Spectrum Acquisition: Scan the absorbance of the compound solution across a relevant range of wavelengths (e.g., 250-700 nm).

  • Analysis: Examine the spectrum for any absorbance peaks that overlap with the excitation or emission wavelengths of your assay's fluorophores or the absorbance wavelength of your colorimetric readout. Significant overlap indicates a high potential for optical interference.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly measure the formation of compound aggregates in solution.

Materials:

  • Test compound

  • Assay buffer

  • DLS instrument

Methodology:

  • Sample Preparation: Prepare a dilution series of the test compound in the assay buffer, covering the concentration range where activity is observed. Filter all solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust.

  • Control Measurement: First, run a sample of the assay buffer alone to ensure there is no background particulate matter.

  • DLS Measurement: Measure each concentration of the test compound. The instrument will detect the size distribution of any particles in the solution.

  • Data Analysis: Analyze the size distribution plot. The appearance of particles in the 30-400 nm range, especially in a concentration-dependent manner, is strong evidence of compound aggregation. A well-behaved, soluble compound should not show significant particle formation.

Protocol 3: Counter-Screen for Luciferase Inhibition

Objective: To determine if a compound that appears active in a cell-based luciferase reporter assay is directly inhibiting the luciferase enzyme.

Materials:

  • Test compound

  • Recombinant luciferase enzyme

  • Luciferin substrate and ATP in assay buffer

  • White, opaque microplate

  • Luminometer

Methodology:

  • Plate Setup: In a white, opaque microplate, create a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as controls.

  • Enzyme Incubation: Add a fixed amount of recombinant luciferase enzyme to each well. Incubate for 15 minutes at room temperature to allow for any interaction between the compound and the enzyme.

  • Reaction Initiation: Add the luciferin/ATP-containing detection reagent to all wells to start the luminescent reaction.

  • Signal Measurement: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls (0% inhibition for vehicle, 100% for the known inhibitor). A dose-dependent decrease in luminescence indicates that the compound is a direct inhibitor of luciferase and is likely a false positive from the primary cell-based screen.

References

Best practices for storing and handling "Antifungal agent 40"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving Antifungal Agent 40.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to temperature and light. To ensure its stability and efficacy, please adhere to the following storage conditions.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.5 mg of the compound in 1 mL of DMSO. Vortex briefly until the powder is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store immediately at -20°C.

Q3: What is the stability and shelf-life of this compound?

A3: The stability of the compound depends on the storage conditions and solvent. The lyophilized powder is stable for at least 12 months when stored correctly. Stock solutions in DMSO are stable for up to 3 months at -20°C. Avoid storing diluted aqueous solutions for more than 24 hours.

Q4: Is this compound compatible with common laboratory plastics?

A4: Yes, this compound is compatible with standard laboratory plastics such as polypropylene (PP) and polystyrene (PS). There is no significant adsorption to these materials under normal experimental conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions

Form Temperature Humidity Light Condition
Lyophilized Powder -20°C < 40% Protect from light (amber vial)
Stock Solution (in DMSO) -20°C N/A Protect from light (amber vial)

| Working Solution (Aqueous) | 2-8°C | N/A | Use immediately; protect from light |

Table 2: Stability Profile

Condition Solvent Stability (t½) Notes
-20°C DMSO ~3 months Recommended for long-term storage of solutions.
4°C DMSO ~2 weeks Suitable for short-term storage.
25°C (Room Temp) RPMI-1640 < 24 hours Prepare fresh for each experiment.

| -20°C (Freeze-thaw) | DMSO | Degrades >10% after 3 cycles | Aliquoting is highly recommended. |

Troubleshooting Guide

Issue 1: No or reduced antifungal activity observed.

  • Possible Cause 1: Compound Degradation. Was the agent stored correctly? Repeated freeze-thaw cycles or exposure to light can degrade the compound.

    • Solution: Use a fresh aliquot of the stock solution or a newly prepared solution from lyophilized powder. Verify storage conditions.

  • Possible Cause 2: Fungal Resistance. The fungal strain being tested may have intrinsic or acquired resistance to this class of antifungal.

    • Solution: Include a known sensitive control strain in your experiment to validate the compound's activity.

  • Possible Cause 3: Incorrect Concentration. An error in calculating dilutions may result in a final concentration that is too low to be effective.

    • Solution: Double-check all dilution calculations. Prepare a fresh serial dilution.

G start No Antifungal Activity Observed q1 Was the compound stored correctly (-20°C, protected from light)? start->q1 sol1 Solution: Use a fresh aliquot. Verify storage protocol. q1->sol1 No q2 Is a sensitive control strain included and active? q1->q2 Yes end Problem Resolved sol1->end sol2 Solution: Test against a known sensitive strain. q2->sol2 No q3 Were dilution calculations double-checked? q2->q3 Yes sol2->end sol3 Solution: Recalculate and prepare fresh dilutions. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting flowchart for lack of antifungal activity.

Issue 2: Agent precipitates in the culture medium.

  • Possible Cause 1: Poor Solubility. this compound has low aqueous solubility. The final concentration of DMSO in the medium may be too low to keep it in solution.

    • Solution: Ensure the final DMSO concentration in the well does not fall below 0.5%. However, always run a vehicle control to ensure the DMSO concentration is not toxic to your fungal strain.

  • Possible Cause 2: Temperature Shock. Adding a cold stock solution directly to a warm medium can sometimes cause precipitation.

    • Solution: Allow the stock solution aliquot to warm to room temperature before adding it to the culture medium.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI guidelines for determining the MIC of this compound against yeast (e.g., Candida albicans).

  • Prepare Inoculum:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Prepare Drug Plate:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2X final concentration of this compound stock to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on. Discard 100 µL from the last dilution column. This leaves 100 µL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well. This brings the total volume to 200 µL and halves the drug concentration to the final 1X test concentration.

    • Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).

    • Incubate the plate at 35°C for 24-48 hours.

  • Read Results:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

G cluster_prep Preparation cluster_plate Assay Plate Setup cluster_incubation Incubation & Reading prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland -> Dilute) add_inoculum 4. Add Fungal Inoculum to All Wells prep_inoculum->add_inoculum prep_drug 2. Prepare Stock Solution (10 mM in DMSO) serial_dilution 3. Perform Serial Dilution of Agent 40 in Plate prep_drug->serial_dilution serial_dilution->add_inoculum incubate 5. Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic 6. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Experimental workflow for the MIC determination assay.

Mechanism of Action Pathway

This compound is a novel azole derivative. Its proposed mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporates into enzyme->ergosterol Catalyzes agent40 This compound agent40->enzyme Inhibits

Caption: Proposed mechanism of action for this compound.

Technical Support Center: Overcoming Delivery Limitations of Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Antifungal Agent 40 in laboratory models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an azole-class antifungal compound. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] By disrupting the production of ergosterol, a vital component of the fungal cell membrane, this compound compromises membrane integrity, leading to fungal cell growth inhibition and death.[3][4] It has also been shown to be effective in inhibiting biofilm formation.[2]

Q2: What are the main challenges in delivering this compound in lab models?

A2: The primary challenge in the delivery of this compound is its poor aqueous solubility. This characteristic can lead to several experimental issues, including:

  • Low bioavailability: Inefficient absorption and distribution in in vivo models.

  • Inconsistent results: Difficulty in preparing homogenous solutions for in vitro and in vivo studies, leading to high variability in experimental outcomes.

  • Precipitation: The compound may precipitate out of solution, especially in aqueous-based cell culture media or physiological fluids.

  • Potential for toxicity: High concentrations of solubilizing agents like DMSO may be required, which can have their own cytotoxic effects on cell cultures and animal models. This compound itself has demonstrated cytotoxicity against some human cell lines and a high hemolysis rate at certain concentrations.

Q3: What are some recommended formulation strategies to improve the solubility and delivery of this compound?

A3: Several innovative formulation strategies can be employed to overcome the solubility limitations of this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can significantly enhance its solubility, stability, and bioavailability. Common nanoparticle systems include:

    • Liposomes: Vesicular structures made of lipid bilayers that can encapsulate hydrophobic drugs like this compound.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can incorporate lipophilic drugs.

    • Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled release of the antifungal agent.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Potential Cause: Precipitation of this compound in the broth microdilution plate. Poor solubility can lead to non-uniform drug concentration across the wells.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

    • Use a surfactant: Incorporate a non-ionic surfactant, such as Tween 80 (at a final concentration of 0.05-0.1%), into the culture medium to improve the solubility and prevent precipitation of the compound.

    • Consider a nanoparticle formulation: If inconsistent results persist, formulating this compound into a nanoparticle-based system can provide a more stable and homogenous dispersion in the aqueous medium.

    • Standardize inoculum preparation: Ensure a consistent and standardized inoculum density for each experiment, as variations can significantly impact MIC results.

Issue 2: Poor Efficacy in In Vivo Animal Models

  • Potential Cause: Low bioavailability due to poor absorption of the poorly soluble this compound.

  • Troubleshooting Steps:

    • Utilize a nanoparticle delivery system: Formulating this compound into liposomes or other nanoparticles can enhance its systemic absorption and circulation time.

    • Consider alternative administration routes: For localized infections, topical or targeted delivery using nanoparticle-based gels or creams could be more effective.

    • Increase dosing frequency: If using a simple suspension, more frequent administration may be necessary to maintain therapeutic concentrations, though this should be balanced against potential toxicity.

    • Evaluate drug metabolism: Poor in vivo efficacy might also be related to rapid metabolism. Future studies could investigate the pharmacokinetic profile of the formulated agent.

Issue 3: Observed Cytotoxicity in Cell-Based Assays

  • Potential Cause: High concentrations of the solubilizing agent (e.g., DMSO) or the intrinsic cytotoxicity of this compound.

  • Troubleshooting Steps:

    • Minimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.

    • Use a less toxic solubilizer: Explore the use of cyclodextrins as a solubilizing agent, which are generally well-tolerated by cells.

    • Encapsulate in nanoparticles: Encapsulating this compound in liposomes or other nanoparticles can reduce its direct interaction with cells, potentially lowering its cytotoxicity while maintaining its antifungal activity.

Data Presentation

Table 1: Comparison of Antifungal Delivery Systems for Poorly Soluble Drugs

Delivery SystemAdvantagesDisadvantagesExample Application (from literature)
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, reduces toxicity.Can have stability issues, complex manufacturing process.Liposomal Amphotericin B (AmBisome®) shows reduced nephrotoxicity compared to the conventional formulation.
Solid Lipid Nanoparticles (SLNs) Good physical stability, controlled release, can be produced at a large scale.Lower drug loading capacity compared to NLCs.SLNs have been shown to enhance the dermal delivery of azole antifungals.
Polymeric Nanoparticles High stability, controlled and sustained release, can be functionalized for targeted delivery.Potential for polymer-related toxicity.Polymeric nanoparticles have been used to improve the efficacy of various antifungal agents.
Cyclodextrins Increases aqueous solubility, simple preparation method.Potential for nephrotoxicity at high concentrations.Itraconazole formulated with hydroxypropyl-β-cyclodextrin (Sporanox®) has improved oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using a validated analytical method (e.g., HPLC).

Mandatory Visualizations

Antifungal_Agent_40_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Antifungal_Agent_40 This compound Antifungal_Agent_40->CYP51 Inhibition CYP51->Ergosterol Ergosterol Biosynthesis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_consequences Experimental Consequences cluster_solutions Proposed Solutions Issue Poor Solubility of This compound Inconsistent_MIC Inconsistent MIC Results Issue->Inconsistent_MIC Poor_In_Vivo_Efficacy Poor In Vivo Efficacy Issue->Poor_In_Vivo_Efficacy Cytotoxicity Cytotoxicity Issue->Cytotoxicity Nanoparticles Nanoparticle Formulation Inconsistent_MIC->Nanoparticles Cyclodextrins Cyclodextrin Complexation Inconsistent_MIC->Cyclodextrins Poor_In_Vivo_Efficacy->Nanoparticles Solid_Dispersion Solid Dispersion Poor_In_Vivo_Efficacy->Solid_Dispersion Cytotoxicity->Nanoparticles Cytotoxicity->Cyclodextrins

Caption: Troubleshooting logic for this compound delivery.

Experimental_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Liposomes, Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Size, Encapsulation Efficiency) Formulation->Characterization In_Vitro In Vitro Evaluation (MIC, Biofilm Inhibition) Characterization->In_Vitro Cytotoxicity_Assay Cytotoxicity Assessment (on relevant cell lines) Characterization->Cytotoxicity_Assay In_Vivo In Vivo Efficacy & Toxicity (Animal Models) In_Vitro->In_Vivo Cytotoxicity_Assay->In_Vivo End End: Optimized Delivery In_Vivo->End

Caption: Experimental workflow for developing a delivery system.

References

Validation & Comparative

Comparative Efficacy of Antifungal Agent 40 and Fluconazole Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of a novel antifungal candidate versus a conventional azole.

This guide provides a comprehensive comparison between the investigational Antifungal Agent 40 and the widely used antifungal drug, fluconazole, with a specific focus on their efficacy against resistant fungal strains. The data presented herein is based on in-vitro studies designed to elucidate the potential advantages of this novel agent in overcoming common fungal resistance mechanisms.

Comparative Efficacy: Quantitative Analysis

The in-vitro efficacy of this compound and fluconazole was evaluated against several fluconazole-resistant strains of Candida albicans and Candida auris. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined for each agent. The results are summarized in the tables below.

Table 1: MIC Values against Fluconazole-Resistant Candida albicans
Fungal StrainMechanism of ResistanceFluconazole MIC (µg/mL)This compound MIC (µg/mL)
CA-R1ERG11 point mutation640.125
CA-R2Overexpression of CDR1/CDR2 efflux pumps1280.125
CA-R3ERG11 point mutation and efflux pump overexpression>2560.25
Table 2: MIC Values against Fluconazole-Resistant Candida auris
Fungal StrainMechanism of ResistanceFluconazole MIC (µg/mL)This compound MIC (µg/mL)
CAU-R1ERG11 point mutation (Y132F)1280.25
CAU-R2Unknown>2560.5

The data indicates that this compound maintains potent activity against fungal strains that exhibit high-level resistance to fluconazole. This suggests that its mechanism of action is distinct from the azole class of antifungals and is not affected by common azole resistance mechanisms.

Mechanisms of Action and Resistance

The differing efficacy of the two agents can be attributed to their distinct molecular targets within the fungal cell.

Fluconazole , an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to fluconazole commonly arises from mutations in the ERG11 gene or the overexpression of efflux pumps (such as CDR1 and CDR2) that actively transport the drug out of the cell.

This compound is a novel glucan synthase inhibitor. It non-competitively targets β-(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death. As this target is different from that of fluconazole, the common resistance mechanisms affecting fluconazole do not impact the efficacy of this compound.

cluster_fluconazole Fluconazole Mechanism cluster_resistance_flu Resistance cluster_agent40 This compound Mechanism fluconazole Fluconazole erg11 Lanosterol 14-α-demethylase (ERG11) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Blocks membrane Fungal Cell Membrane Integrity ergosterol->membrane Required for erg11_mutation ERG11 Mutation erg11_mutation->erg11 Alters target efflux_pumps Efflux Pump Overexpression efflux_pumps->fluconazole Removes drug agent40 This compound glucan_synthase β-(1,3)-D-glucan Synthase agent40->glucan_synthase Inhibits glucan β-(1,3)-D-glucan Synthesis glucan_synthase->glucan Blocks cell_wall Fungal Cell Wall Integrity glucan->cell_wall Required for cluster_workflow Antifungal Susceptibility Testing Workflow start Start: Fungal Isolate Culture prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate 3. Inoculate Plate with Fungal Suspension prep_inoculum->inoculate_plate dilute_drugs 2. Prepare Serial Drug Dilutions (96-well plate) dilute_drugs->inoculate_plate incubate 4. Incubate at 35°C (24-48 hours) inoculate_plate->incubate read_mic 5. Read MIC (Visual or Spectrophotometric) incubate->read_mic end End: MIC Value Determined read_mic->end

A Comparative In Vitro Analysis of Novel Antifungal Agent 40 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the in vitro evaluation of a novel compound, designated "Antifungal Agent 40," against the well-established antifungal drug, Amphotericin B. The content is structured to assist researchers, scientists, and drug development professionals in assessing the antifungal efficacy and cytotoxic profile of new chemical entities.

Introduction to Amphotericin B

Amphotericin B is a polyene macrolide antibiotic and has been a cornerstone in the treatment of systemic fungal infections for decades.[1][2] Its broad spectrum of activity makes it a critical agent for treating severe mycoses.[2] However, its clinical use is often limited by significant dose-dependent nephrotoxicity and infusion-related side effects.[1][3]

Mechanism of Action of Amphotericin B

The primary mechanism of action for Amphotericin B involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding disrupts the membrane integrity by forming transmembrane channels or pores. The formation of these pores leads to the leakage of essential intracellular components, such as monovalent ions (K+, Na+, H+, and Cl-), ultimately resulting in fungal cell death. While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity in human cells. Some evidence also suggests that Amphotericin B can cause oxidative stress within fungal cells.

Comparative In Vitro Efficacy

The in vitro antifungal activity of a novel compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antifungal Susceptibility (MIC in µg/mL)

Fungal SpeciesThis compound (MIC)Amphotericin B (MIC)
Candida albicansData for Agent 400.03 - 1.0
Candida glabrataData for Agent 40Typically ≤ 1 µg/mL
Candida kruseiData for Agent 40Typically ≤ 2 µg/mL
Cryptococcus neoformansData for Agent 400.03 - 1.0
Aspergillus fumigatusData for Agent 400.03 - 1.0
Histoplasma capsulatumData for Agent 400.03 - 1.0
Blastomyces dermatitidisData for Agent 400.03 - 1.0

Note: The MIC values for Amphotericin B can vary depending on the specific strain and testing conditions. The values presented are a general range reported in the literature.

In Vitro Cytotoxicity Assessment

A crucial aspect of antifungal drug development is the evaluation of a compound's toxicity towards mammalian cells to determine its therapeutic index. This is often assessed through cytotoxicity assays on various cell lines and hemolysis assays on red blood cells.

Mammalian Cell Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: In Vitro Cytotoxicity (IC50 in µg/mL)

Cell LineThis compound (IC50)Amphotericin B (IC50)
HEK293 (Human Embryonic Kidney)Data for Agent 40Variable, toxicity is known
HepG2 (Human Liver Cancer)Data for Agent 40Variable, toxicity is known
A549 (Human Lung Carcinoma)Data for Agent 40Variable, toxicity is known
Hemolytic Activity

The hemolytic assay measures the ability of a compound to lyse red blood cells, which is an indicator of its potential to cause anemia and other blood-related toxicities.

Table 3: Hemolytic Activity (% Hemolysis)

Concentration (µg/mL)This compoundAmphotericin B
1Data for Agent 40Data for Amphotericin B
10Data for Agent 40Data for Amphotericin B
50Data for Agent 40Data for Amphotericin B
100Data for Agent 40Data for Amphotericin B

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A/M38-A)
  • Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration.

  • Drug Dilution : The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation : The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.

  • Incubation : The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the antifungal agents and incubated for 24-48 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 is calculated from the dose-response curve.

Hemolysis Assay
  • Red Blood Cell Preparation : Freshly collected red blood cells (RBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Compound Incubation : The RBC suspension is incubated with various concentrations of the antifungal agents at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation : The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement : The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 541 nm).

  • Calculation : The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, e.g., PBS).

Visualized Pathways and Workflows

Amphotericin_B_Mechanism_of_Action Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Amphotericin_B->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Pore_Formation in Ion_Leakage Leakage of K+, Na+, H+ Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Mechanism of action of Amphotericin B.

In_Vitro_Antifungal_Comparison_Workflow cluster_efficacy Antifungal Efficacy cluster_toxicity Toxicity Assessment cluster_agents Test Agents cluster_comparison Comparative Analysis Fungal_Cultures Fungal Cultures (e.g., Candida, Aspergillus) MIC_Assay Broth Microdilution Assay (CLSI Guidelines) Fungal_Cultures->MIC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Mammalian_Cells Mammalian Cell Lines (e.g., HEK293, HepG2) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Mammalian_Cells->Cytotoxicity_Assay RBCs Red Blood Cells Hemolysis_Assay Hemolysis Assay RBCs->Hemolysis_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Percent_Hemolysis % Hemolysis Calculation Hemolysis_Assay->Percent_Hemolysis IC50_Determination->Data_Analysis Percent_Hemolysis->Data_Analysis Agent_40 This compound Agent_40->MIC_Assay Agent_40->Cytotoxicity_Assay Agent_40->Hemolysis_Assay Amphotericin_B Amphotericin B Amphotericin_B->MIC_Assay Amphotericin_B->Cytotoxicity_Assay Amphotericin_B->Hemolysis_Assay

Caption: Experimental workflow for in vitro comparison.

References

A Comparative Analysis: Antifungal Agent 40 and Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational antifungal agent 40 and the established class of echinocandin antifungals. The information presented herein is a synthesis of available preclinical data, intended to highlight key differences and similarities in their mechanism of action, in vitro activity, and in vivo efficacy. This objective comparison is designed to support further research and development in the field of antifungal therapeutics.

Mechanism of Action: Distinct Pathways of Fungal Disruption

This compound and echinocandins employ fundamentally different strategies to inhibit fungal growth.

This compound , identified as compound B01 in recent literature, is a novel selenium-containing azole derivative.[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. This mechanism is characteristic of the azole class of antifungals.

Echinocandins , in contrast, target the fungal cell wall. They are non-competitive inhibitors of β-(1,3)-D-glucan synthase , an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] This inhibition weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and lysis.

Antifungal Mechanisms of Action Figure 1. Mechanisms of Action cluster_0 This compound (Azole) cluster_1 Echinocandins Ergosterol Precursors Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound CYP51 CYP51 This compound->CYP51 Inhibition UDP-Glucose UDP-Glucose β-(1,3)-D-glucan β-(1,3)-D-glucan UDP-Glucose->β-(1,3)-D-glucan β-(1,3)-D-glucan synthase Fungal Cell Wall Fungal Cell Wall β-(1,3)-D-glucan->Fungal Cell Wall Incorporation Echinocandins Echinocandins β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandins->β-(1,3)-D-glucan synthase Inhibition Fungal Cell Wall Integrity Pathway Figure 2. Fungal Cell Wall Integrity Pathway Cell Wall Stress Cell Wall Stress Sensors (Wsc1, Mid2) Sensors (Wsc1, Mid2) Cell Wall Stress->Sensors (Wsc1, Mid2) Rho1-GTP Rho1-GTP Sensors (Wsc1, Mid2)->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 MAPK Cascade (Bck1, Mkk1/2, Slt2) MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Slt2) Transcription Factors (Rlm1, Swi4/6) Transcription Factors (Rlm1, Swi4/6) MAPK Cascade (Bck1, Mkk1/2, Slt2)->Transcription Factors (Rlm1, Swi4/6) Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors (Rlm1, Swi4/6)->Cell Wall Synthesis Genes Broth Microdilution Workflow Figure 3. Broth Microdilution Workflow (CLSI M27) Prepare fungal inoculum (0.5 McFarland) Prepare fungal inoculum (0.5 McFarland) Dilute inoculum in RPMI-1640 medium Dilute inoculum in RPMI-1640 medium Prepare fungal inoculum (0.5 McFarland)->Dilute inoculum in RPMI-1640 medium Prepare serial dilutions of antifungal agent in 96-well plate Prepare serial dilutions of antifungal agent in 96-well plate Add diluted inoculum to wells Add diluted inoculum to wells Prepare serial dilutions of antifungal agent in 96-well plate->Add diluted inoculum to wells Incubate at 35°C for 24-48 hours Incubate at 35°C for 24-48 hours Add diluted inoculum to wells->Incubate at 35°C for 24-48 hours Read MIC (lowest concentration with significant growth inhibition) Read MIC (lowest concentration with significant growth inhibition) Incubate at 35°C for 24-48 hours->Read MIC (lowest concentration with significant growth inhibition) Time-Kill Assay Workflow Figure 4. Time-Kill Assay Workflow Prepare fungal inoculum (~10^5 CFU/mL) Prepare fungal inoculum (~10^5 CFU/mL) Add antifungal agent at various concentrations Add antifungal agent at various concentrations Prepare fungal inoculum (~10^5 CFU/mL)->Add antifungal agent at various concentrations Incubate at 35°C with agitation Incubate at 35°C with agitation Add antifungal agent at various concentrations->Incubate at 35°C with agitation Collect aliquots at specified time points (0, 2, 4, 8, 24h) Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate at 35°C with agitation->Collect aliquots at specified time points (0, 2, 4, 8, 24h) Perform serial dilutions and plate on agar Perform serial dilutions and plate on agar Collect aliquots at specified time points (0, 2, 4, 8, 24h)->Perform serial dilutions and plate on agar Incubate plates and count CFU/mL Incubate plates and count CFU/mL Perform serial dilutions and plate on agar->Incubate plates and count CFU/mL Plot log10 CFU/mL vs. time Plot log10 CFU/mL vs. time Incubate plates and count CFU/mL->Plot log10 CFU/mL vs. time Murine Systemic Candidiasis Model Figure 5. Murine Systemic Candidiasis Model Prepare C. albicans inoculum Prepare C. albicans inoculum Infect mice via lateral tail vein injection Infect mice via lateral tail vein injection Prepare C. albicans inoculum->Infect mice via lateral tail vein injection Initiate treatment with antifungal agent (and controls) Initiate treatment with antifungal agent (and controls) Infect mice via lateral tail vein injection->Initiate treatment with antifungal agent (and controls) Monitor survival and clinical signs Monitor survival and clinical signs Initiate treatment with antifungal agent (and controls)->Monitor survival and clinical signs Euthanize mice at endpoint Euthanize mice at endpoint Monitor survival and clinical signs->Euthanize mice at endpoint Harvest organs (kidneys, spleen, etc.) Harvest organs (kidneys, spleen, etc.) Euthanize mice at endpoint->Harvest organs (kidneys, spleen, etc.) Homogenize organs and plate for CFU determination Homogenize organs and plate for CFU determination Harvest organs (kidneys, spleen, etc.)->Homogenize organs and plate for CFU determination MTT Cytotoxicity Assay Workflow Figure 6. MTT Cytotoxicity Assay Workflow Seed mammalian cells in a 96-well plate Seed mammalian cells in a 96-well plate Incubate for 24h to allow attachment Incubate for 24h to allow attachment Seed mammalian cells in a 96-well plate->Incubate for 24h to allow attachment Treat cells with serial dilutions of the test compound Treat cells with serial dilutions of the test compound Incubate for 24h to allow attachment->Treat cells with serial dilutions of the test compound Incubate for a defined period (e.g., 24, 48h) Incubate for a defined period (e.g., 24, 48h) Treat cells with serial dilutions of the test compound->Incubate for a defined period (e.g., 24, 48h) Add MTT reagent to each well Add MTT reagent to each well Incubate for a defined period (e.g., 24, 48h)->Add MTT reagent to each well Incubate for 2-4h to allow formazan crystal formation Incubate for 2-4h to allow formazan crystal formation Add MTT reagent to each well->Incubate for 2-4h to allow formazan crystal formation Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4h to allow formazan crystal formation->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50

References

Navigating the Fungal Frontier: A Comparative Analysis of "Antifungal Agent 40" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective antifungal agents is a continuous endeavor. This guide provides an objective comparison of the novel "Antifungal agent 40" derivatives against established antifungal drugs, supported by experimental data to inform further research and development.

"this compound" is a selenium-containing azole derivative that demonstrates potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This guide will compare its efficacy and cytotoxicity with commonly used antifungal agents: fluconazole, voriconazole (other azoles), and caspofungin (an echinocandin).

Comparative Antifungal Efficacy

The in vitro activity of an antifungal agent is a key indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 1 - 64[1]Not ReportedNot Reported
Fluconazole 0.125 - 64[2]0.5[2]16[2]
Voriconazole 0.016 - 0.250.030.03 - 0.25
Caspofungin 0.03 - 0.250.060.125

Note: Data for this compound is from a single source, while data for other agents is compiled from multiple studies. Direct comparative studies may yield different results.

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from the Clinical & Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL). This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Fungal Isolate Fungal Isolate Standardized Inoculum Standardized Inoculum Fungal Isolate->Standardized Inoculum 96-well Plate 96-well Plate Standardized Inoculum->96-well Plate Serial Dilutions Serial Dilutions Serial Dilutions->96-well Plate Antifungal Agents Antifungal Agents Antifungal Agents->Serial Dilutions Incubation Incubation 96-well Plate->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Experimental workflow for MIC determination.

Comparative Cytotoxicity

Evaluating the cytotoxicity of a potential antifungal agent is crucial to assess its safety profile. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC₅₀ values indicate higher cytotoxicity.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)

Antifungal AgentHL-60 (Human leukemia)MDA-MB-231 (Human breast cancer)PC-3 (Human prostate cancer)Hemolysis (Rabbit Erythrocytes)
This compound 5.183.250.98High hemolysis rate at 2-32 µg/mL
Fluconazole >100>100>100Low
Voriconazole >100>100>100Low
Caspofungin >100>100>100Low

Note: Cytotoxicity data for fluconazole, voriconazole, and caspofungin are generally reported as low or having high IC₅₀ values against mammalian cell lines in non-clinical studies. The data for this compound suggests a higher level of cytotoxicity compared to these established agents, which warrants further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity data is often generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Mammalian cells (e.g., HL-60, MDA-MB-231, PC-3) are seeded into a 96-well plate at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the concentration of the antifungal agent.

Mechanism of Action: Targeting Ergosterol Biosynthesis

"this compound" and other azoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key step in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Pathway cluster_inhibition Inhibition Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol 14-alpha-demethylase (CYP51) Target of Azoles & 'this compound' 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51)->4,4-dimethyl-cholesta-8,14,24-trienol ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol 14-alpha-demethylase (CYP51) Azoles (Fluconazole, Voriconazole) Azoles (Fluconazole, Voriconazole) Azoles (Fluconazole, Voriconazole)->Lanosterol 14-alpha-demethylase (CYP51)

References

Comparative Analysis of Synergistic Effects of Antifungal Agent 40 with Azole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the potential synergistic interactions of the novel antifungal agent 40 with established azole antifungals.

Introduction

This compound is a novel selenium-containing azole derivative that has demonstrated potent antifungal activity.[1][2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[3][4] This mode of action is shared with other azole antifungals. The exploration of combination therapy involving this compound and other azoles is a critical area of research to potentially enhance efficacy, overcome resistance, and reduce dosages, thereby minimizing toxicity.

Currently, there is no publicly available experimental data on the synergistic effects of this compound in combination with other azole antifungals. This guide provides a framework for conducting and evaluating such synergistic studies, based on established methodologies in antifungal research.

Data Presentation: Assessing Synergistic Interactions

The synergistic, additive, indifferent, or antagonistic effects of antifungal combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from data obtained through checkerboard assays. A hypothetical data presentation is provided below to illustrate how results would be summarized.

Table 1: Hypothetical Synergistic Effects of this compound with Other Azoles against Candida albicans

Combination (this compound +)MIC of Agent A alone (µg/mL)MIC of Agent B alone (µg/mL)MIC of Agent A in combination (µg/mL)MIC of Agent B in combination (µg/mL)FICIInterpretation
Fluconazole816240.5Synergy
Itraconazole210.50.250.5Synergy
Voriconazole10.50.50.1250.75Additive
Ketoconazole42412Indifference

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic studies. The following are standard protocols for key experiments.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3]

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the other azole antifungal in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected final concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound horizontally and the other azole vertically in RPMI 1640 medium. This creates a checkerboard of varying concentration combinations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) of 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL in RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls and a drug-free well for growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Study Protocol

Time-kill curve studies provide a dynamic assessment of the antifungal effect over time.

  • Preparation of Cultures: Grow the fungal strain to the logarithmic phase in a suitable broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: Dilute the culture to a standardized starting inoculum of approximately 10⁵ CFU/mL.

  • Drug Exposure: Add this compound and the other azole, alone and in combination, at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC). Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each drug combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Visualizations

Experimental Workflow for Synergy Assessment

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_agents Prepare Antifungal Stock Solutions checkerboard Checkerboard Assay prep_agents->checkerboard time_kill Time-Kill Curve Study prep_agents->time_kill prep_inoculum Prepare Fungal Inoculum prep_inoculum->checkerboard prep_inoculum->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret_synergy Determine Synergy, Additivity, Indifference, or Antagonism calc_fici->interpret_synergy plot_curves->interpret_synergy

Caption: Workflow for assessing antifungal synergy.

Hypothetical Signaling Pathway of Synergistic Action

The synergistic effect of two azoles could be attributed to a more profound inhibition of the ergosterol biosynthesis pathway, leading to increased accumulation of toxic sterol precursors and ultimately, enhanced fungal cell membrane disruption.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_agents Antifungal Agents Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate ToxicSterols Toxic Methylated Sterols (Accumulation) MembraneDisruption Fungal Cell Membrane Disruption & Growth Inhibition ToxicSterols->MembraneDisruption Increased Stress Ergosterol Ergosterol Ergosterol->MembraneDisruption Depletion Agent40 This compound Agent40->CYP51 Inhibition OtherAzole Other Azole Antifungal OtherAzole->CYP51 Inhibition CYP51->ToxicSterols Blocked Conversion Leads to CYP51->Ergosterol Product

Caption: Proposed synergistic mechanism of two azoles.

While specific data for this compound is not yet available, this guide provides the necessary framework for researchers to design, execute, and interpret studies on its potential synergistic effects with other azole antifungals. Such research is pivotal for advancing the development of more effective combination therapies to combat the growing threat of fungal infections.

References

A Comparative Analysis of Cross-Resistance Between Antifungal Agent 40 and Commercially Available Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel investigational drug, designated here as "Antifungal Agent 40," against established classes of antifungal agents. Due to the absence of publicly available data for a specific "this compound," this document outlines the necessary experimental methodologies and presents illustrative data to guide researchers in conducting such comparative studies. The focus is on providing objective, data-driven comparisons through standardized experimental protocols and clear data visualization.

Introduction to this compound and Mechanisms of Fungal Resistance

For the purpose of this guide, we will hypothesize that This compound is a novel experimental compound that inhibits a previously unexploited enzyme in the fungal ergosterol biosynthesis pathway. Understanding its mechanism of action is critical to predicting and interpreting potential cross-resistance patterns.

Fungal resistance to existing drugs is a significant clinical challenge. Resistance can be intrinsic, where a fungus is naturally not susceptible, or acquired through mechanisms such as:

  • Target site modification: Alterations in the drug's target enzyme or protein reduce binding affinity.[1][2]

  • Overexpression of the target: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[1][2]

  • Efflux pump upregulation: Active transport of the drug out of the fungal cell reduces its intracellular concentration.[3]

  • Biofilm formation: The extracellular matrix of biofilms can prevent drug penetration.

  • Metabolic bypass pathways: Fungi may develop alternative metabolic routes to circumvent the blocked pathway.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal agents, often within the same class (e.g., azoles) but sometimes across different classes.

Experimental Protocols for Assessing Cross-Resistance

To evaluate the potential for cross-resistance between this compound and other drugs, a combination of in vitro susceptibility testing methods should be employed.

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.

Protocol:

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. The inoculum is then prepared and standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in a standardized medium like RPMI-1640.

  • Antifungal Agent Preparation: this compound and comparator drugs (e.g., fluconazole, amphotericin B, anidulafungin) are serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

The checkerboard assay is used to assess the interaction between two drugs, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the comparator drug are made along the x-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-kill assays provide a dynamic picture of the antifungal effect over time, determining whether a drug is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

Protocol:

  • Inoculum and Drug Preparation: A standardized fungal inoculum (approximately 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640). The antifungal agents are added at various concentrations (e.g., 1x, 4x, and 16x the MIC).

  • Sampling Over Time: The cultures are incubated at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.

  • Colony Counting: The aliquots are serially diluted and plated on agar to determine the number of viable fungal cells (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted.

    • Fungicidal activity: ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic activity: <3-log₁₀ reduction in CFU/mL.

Data Presentation: Comparative In Vitro Activity

The following tables present hypothetical data from cross-resistance studies between this compound and other major antifungal classes against a panel of fungal isolates, including both wild-type (WT) and known resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC₅₀, µg/mL) of this compound and Comparator Drugs

Fungal IsolateThis compoundFluconazoleAmphotericin BAnidulafungin
C. albicans (WT)0.1250.50.250.03
C. albicans (Azole-R)0.125640.250.03
C. glabrata (WT)0.2580.50.06
C. glabrata (Echino-R)0.2580.516
A. fumigatus (WT)0.510.5>16
A. fumigatus (Azole-R)0.5160.5>16

MIC₅₀: The concentration that inhibits 50% of the tested isolates. R: Resistant

Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays

Fungal IsolateThis compound + FluconazoleThis compound + Amphotericin BThis compound + Anidulafungin
C. albicans (WT)1.0 (Indifference)0.75 (Indifference)0.5 (Synergy)
C. albicans (Azole-R)1.0 (Indifference)0.75 (Indifference)0.5 (Synergy)
C. glabrata (Echino-R)1.5 (Indifference)1.0 (Indifference)0.4 (Synergy)
A. fumigatus (WT)0.6 (Indifference)2.0 (Indifference)N/A

Table 3: Summary of Time-Kill Assay Results at 4x MIC after 24 hours

Fungal IsolateThis compoundFluconazoleAmphotericin BAnidulafungin
C. albicans (WT)FungicidalFungistaticFungicidalFungicidal
C. albicans (Azole-R)FungicidalNo effectFungicidalFungicidal
C. glabrata (Echino-R)FungicidalFungistaticFungicidalNo effect

Visualizing Workflows and Pathways

The following diagram illustrates the workflow for assessing the cross-resistance profile of this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation A Select Fungal Isolates (Wild-type & Resistant Strains) B Prepare Standardized Inoculum A->B D Broth Microdilution (MIC) B->D E Checkerboard Assay (FICI) B->E F Time-Kill Assay B->F C Prepare Drug Dilutions (this compound & Comparators) C->D C->E C->F G Determine MIC Values D->G H Calculate FICI for Synergy/ Antagonism E->H I Plot Time-Kill Curves F->I J Assess Cross-Resistance Profile G->J H->J I->J

Workflow for assessing antifungal cross-resistance.

This diagram illustrates the mechanisms of action for major antifungal classes and potential resistance pathways.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus Glucan β-(1,3)-D-glucan Ergosterol Ergosterol Lanosterol Lanosterol EnzymeX Target Enzyme of This compound DNA DNA/RNA Synthesis EffluxPump Efflux Pump Echinocandins Echinocandins (e.g., Anidulafungin) Echinocandins->Glucan Inhibits synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to, creates pores Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits conversion to ergosterol Azoles->EffluxPump Upregulation leads to resistance Agent40 This compound Agent40->EnzymeX Inhibits Agent40->EffluxPump Potential for cross-resistance Flucytosine Flucytosine Flucytosine->DNA Inhibits synthesis

Mechanisms of action for major antifungal drug classes.

Interpretation and Conclusion

  • No Cross-Resistance with Azoles or Echinocandins: this compound retains its potent activity against strains that are resistant to fluconazole and anidulafungin. This suggests that its mechanism of action and cellular target are distinct from those of the azoles and echinocandins, and it is not affected by the resistance mechanisms that impact these drug classes.

  • Independent Mechanism of Action: The lack of cross-resistance supports the hypothesis that this compound acts on a novel target.

  • Synergistic Potential: The synergistic interaction observed with echinocandins (anidulafungin) suggests a potential for combination therapy, which could be particularly beneficial for treating infections caused by resistant organisms.

  • Fungicidal Activity: The time-kill assays indicate that this compound is fungicidal, a desirable characteristic for treating infections in immunocompromised patients.

References

Comparative Efficacy of Novel Antifungal Agents Against Fluconazole-Resistant Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Candida albicans strains poses a significant challenge to the effective treatment of invasive candidiasis. This guide provides a comparative overview of the efficacy of "Antifungal agent 40," a novel inhibitor of lanosterol 14α-demethylase (CYP51), alongside other established and alternative antifungal agents. The data presented for "this compound" is illustrative, based on the known mechanism of action of novel CYP51 inhibitors, to provide a framework for comparison.

Introduction to Antifungal Resistance in C. albicans

Fluconazole, a widely used triazole antifungal, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Resistance to fluconazole in C. albicans can arise through several mechanisms, including:

  • Overexpression of the ERG11 gene: This leads to higher levels of the target enzyme, requiring higher concentrations of the drug for inhibition.[2]

  • Point mutations in the ERG11 gene: These mutations can alter the active site of the enzyme, reducing its affinity for azole drugs.

  • Upregulation of efflux pumps: ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[1]

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can lead to a bypass of the need for the step blocked by fluconazole.[1]

The increasing prevalence of these resistance mechanisms necessitates the development and evaluation of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of this compound (illustrative data) and other key antifungal agents against fluconazole-susceptible and fluconazole-resistant C. albicans isolates. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) against Fluconazole-Susceptible C. albicans

Antifungal AgentClassMechanism of ActionMIC Range (µg/mL)
This compound (Illustrative) CYP51 Inhibitor Inhibits lanosterol 14α-demethylase 0.125 - 1
FluconazoleAzoleInhibits lanosterol 14α-demethylase0.25 - 2
VoriconazoleAzoleInhibits lanosterol 14α-demethylase0.015 - 0.125
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthase0.03 - 0.25
Amphotericin BPolyeneBinds to ergosterol, forming pores0.125 - 1

Table 2: Minimum Inhibitory Concentrations (MICs) against Fluconazole-Resistant C. albicans

Antifungal AgentClassMIC Range (µg/mL)
This compound (Illustrative) CYP51 Inhibitor 0.5 - 4
FluconazoleAzole≥ 64
VoriconazoleAzole0.25 - 4
CaspofunginEchinocandin0.03 - 0.5
Amphotericin BPolyene0.25 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: In Vitro Biofilm Inhibition (Illustrative Data)

Biofilms are a significant clinical challenge as they exhibit increased resistance to antifungal agents. The sessile MIC (SMIC) is the concentration required to inhibit biofilm formation.

Antifungal AgentSMIC80 against Fluconazole-Resistant C. albicans (µg/mL)
This compound 1 - 8
Fluconazole> 1024
Caspofungin0.5 - 4
Amphotericin B1 - 8

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antifungal agents.

Antifungal Susceptibility Testing (Planktonic Cells)

The in vitro activity of antifungal agents against planktonic C. albicans is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3]

Protocol:

  • Inoculum Preparation: C. albicans isolates are grown on Sabouraud dextrose agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Biofilm Formation and Susceptibility Testing

The ability of an antifungal agent to inhibit biofilm formation is a critical measure of its potential clinical utility.

Protocol:

  • Biofilm Formation: C. albicans cells (1 x 10⁶ cells/mL in RPMI 1640) are added to the wells of a 96-well flat-bottom plate. The plate is incubated at 37°C for 90 minutes to allow for initial adherence.

  • Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Incubation with Antifungal Agent: Fresh medium containing serial dilutions of the antifungal agent is added to the wells. The plate is then incubated for 24-48 hours at 37°C to allow for biofilm formation in the presence of the drug.

  • Quantification: Biofilm formation is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm. The Sessile MIC (SMIC) is determined as the concentration that inhibits biofilm metabolic activity by a defined percentage (e.g., 80%).

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Animal models are essential for evaluating the in vivo efficacy of novel antifungal compounds.

Protocol:

  • Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected intravenously with a lethal or sublethal dose of fluconazole-resistant C. albicans.

  • Treatment: Treatment with the antifungal agent (e.g., "this compound") or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring: Mice are monitored for survival over a period of 14-21 days.

  • Fungal Burden Determination: In a parallel experiment, a cohort of mice is euthanized at specific time points, and organs (typically kidneys) are harvested, homogenized, and plated on selective agar to determine the fungal burden (colony-forming units per gram of tissue).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the data.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha- demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple steps This compound This compound This compound->Lanosterol Inhibits CYP51 Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway and the target of this compound.

Fluconazole_Resistance_Mechanisms cluster_cell Fluconazole Fluconazole Fungal Cell Fungal Cell Fluconazole->Fungal Cell Efflux Pump Efflux Pumps Target Enzyme (CYP51) Target Enzyme (CYP51/Erg11) Efflux Pump->Fluconazole Drug Efflux (Resistance) Target Enzyme (CYP51)->Fluconazole Target Alteration/ Overexpression (Resistance) Ergosterol Ergosterol Target Enzyme (CYP51)->Ergosterol Biosynthesis Cell Membrane Cell Membrane Ergosterol->Cell Membrane Incorporation

Caption: Key mechanisms of fluconazole resistance in C. albicans.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Susceptibility Testing Antifungal Susceptibility Testing (CLSI M27-A3) MIC Determination Determine MIC & SMIC Susceptibility Testing->MIC Determination Biofilm Assay Biofilm Inhibition Assay (XTT) Biofilm Assay->MIC Determination Murine Model Murine Model of Systemic Candidiasis MIC Determination->Murine Model Promising Candidates Treatment Treatment with Antifungal Agent Murine Model->Treatment Efficacy Assessment Assess Efficacy (Survival & Fungal Burden) Treatment->Efficacy Assessment

Caption: General experimental workflow for antifungal drug evaluation.

Conclusion

The data presented in this guide highlight the urgent need for novel antifungal agents with efficacy against fluconazole-resistant C. albicans. While "this compound" shows promise as a CYP51 inhibitor based on illustrative data, rigorous in vitro and in vivo comparative studies are essential to fully characterize its potential. The provided experimental protocols offer a standardized framework for such evaluations. Continued research into novel compounds and their mechanisms of action is critical to address the growing challenge of antifungal resistance.

References

Head-to-head comparison of "Antifungal agent 40" and voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel investigational antifungal compound, "Antifungal agent 40," and the established triazole antifungal, voriconazole. This objective analysis is based on available preclinical data to inform research and development decisions.

Overview and Mechanism of Action

Both this compound and voriconazole belong to the azole class of antifungals and share a common mechanism of action. They target and inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.

This compound is a novel selenium-containing azole derivative.[1] Voriconazole is a second-generation triazole, structurally related to fluconazole, with a broad spectrum of activity.

Signaling Pathway of Azole Antifungals

cluster_fungal_cell Fungal Cell Azole Antifungal Azole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Azole Antifungal->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal Cell Membrane Disrupted Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation

Caption: Mechanism of action of azole antifungals.

In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and voriconazole against a panel of pathogenic fungi. Lower MIC values indicate greater potency.

Fungal StrainThis compound MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans SC531410.015 - 0.25
Candida albicans (Fluconazole-resistant)20.25 - 1
Candida glabrata 53740.03 - 1
Candida parapsilosis 22-2010.015 - 0.25
Candida krusei 22-1380.06 - 1
Cryptococcus neoformans 22-2110.03 - 0.25
Aspergillus fumigatus 2.05216≤0.125 - 2
Aspergillus flavus 2.051320.25 - 2
Trichophyton rubrum 2.06240.03 - 0.5
Trichophyton mentagrophytes 2.06120.03 - 0.5

Note: Data for this compound is derived from a single study and may not be directly comparable to the range of reported values for the well-established drug, voriconazole.

Antibiofilm Activity

Biofilms are a significant challenge in treating fungal infections due to their inherent resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit the formation of Candida albicans biofilms.[1] While voriconazole also exhibits activity against biofilms, direct comparative studies with this compound are not yet available.

In Vivo Efficacy

A murine model of systemic candidiasis was utilized to evaluate the in vivo efficacy of a potent derivative of this compound, compound B01.[1] Treatment with compound B01 significantly reduced the fungal load in the kidneys of infected mice.[1]

Voriconazole has been extensively studied in various animal models of fungal infections. In murine models of disseminated candidiasis, voriconazole treatment has been shown to prolong survival and reduce fungal burden in a dose-dependent manner.

Safety Profile

Preliminary safety data for this compound indicates a potential for cytotoxicity and hemolysis at higher concentrations. In contrast, voriconazole has a well-documented safety profile from extensive clinical use, with the most common adverse effects including visual disturbances, elevated liver enzymes, and rash.

Safety ParameterThis compoundVoriconazole
Hemolysis High hemolysis rate observed in rabbit erythrocytes at concentrations of 2-32 µg/mL.Not a commonly reported adverse effect.
Cytotoxicity (in vitro) IC50 values of 5.18 µM (HL-60), 3.25 µM (MDA-MB-231), and 0.98 µM (PC-3).Generally low cytotoxicity against mammalian cells at therapeutic concentrations.
Common Clinical Adverse Effects Not yet determined in humans.Visual disturbances (~19%), fever (~6%), nausea (~5%), rash (~5%).
Serious Adverse Effects Not yet determined in humans.Hepatic toxicity, arrhythmias, severe cutaneous reactions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

Start Start Prepare Fungal Inoculum Prepare standardized fungal inoculum Start->Prepare Fungal Inoculum Serial Dilution Perform serial dilutions of antifungal agents in 96-well plate Prepare Fungal Inoculum->Serial Dilution Inoculate Plate Inoculate wells with fungal suspension Serial Dilution->Inoculate Plate Incubate Incubate at 35°C for 24-48 hours Inoculate Plate->Incubate Read Results Determine MIC as lowest concentration with no visible growth Incubate->Read Results End End Read Results->End Start Start Prepare Inoculum Prepare standardized C. albicans inoculum Start->Prepare Inoculum Add to Plate Add inoculum and antifungal agent to 96-well plate Prepare Inoculum->Add to Plate Incubate Incubate to allow biofilm formation Add to Plate->Incubate Wash Wash wells to remove planktonic cells Incubate->Wash Stain Stain with crystal violet Wash->Stain Wash Again Wash to remove excess stain Stain->Wash Again Solubilize Solubilize bound stain Wash Again->Solubilize Measure Absorbance Measure absorbance to quantify biofilm Solubilize->Measure Absorbance End End Measure Absorbance->End Start Start Prepare RBCs Prepare suspension of rabbit red blood cells Start->Prepare RBCs Incubate with Agent Incubate RBCs with different concentrations of antifungal agent Prepare RBCs->Incubate with Agent Centrifuge Centrifuge to pellet intact RBCs Incubate with Agent->Centrifuge Measure Hemoglobin Measure hemoglobin release in supernatant (spectrophotometry) Centrifuge->Measure Hemoglobin Calculate Hemolysis Calculate percentage of hemolysis Measure Hemoglobin->Calculate Hemolysis End End Calculate Hemolysis->End

References

In Vitro Toxicity Profile: A Comparative Analysis of Antifungal Agent 40 and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of a novel investigational compound, "Antifungal agent 40," and the established antifungal drug, ketoconazole. The information is compiled from publicly available data to assist researchers in evaluating the potential toxicological profiles of these compounds.

Executive Summary

Both this compound and ketoconazole are inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. While this shared mechanism of action underscores their antifungal efficacy, their off-target effects on mammalian cells are a key consideration in drug development. This guide summarizes the available in vitro cytotoxicity data for both compounds and provides standardized protocols for key toxicological assays to facilitate further independent research.

It is important to note that a direct comparison of the presented data is challenging due to the use of different cell lines and experimental conditions in the available studies. The data should therefore be interpreted with caution.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and ketoconazole.

CompoundCell LineAssay TypeEndpointResult
This compound HL-60 (Human leukemia)CytotoxicityIC505.18 µM
MDA-MB-231 (Human breast cancer)CytotoxicityIC503.25 µM
PC-3 (Human prostate cancer)CytotoxicityIC500.98 µM
Rabbit ErythrocytesHemolysis-High hemolysis rate
Ketoconazole HepG2 (Human liver carcinoma)CytotoxicityIC5070 µg/mL (~131.6 µM)[1]
Human HepatocytesMTT AssayIC5050.3 µM
Human FibroblastsCytotoxicity-Toxic at 100 µg/mL (~188 µM)

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound. The varied cell lines and assay conditions necessitate careful interpretation when comparing these values.

Experimental Protocols

To facilitate direct and standardized comparisons, detailed methodologies for key in vitro toxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and ketoconazole) and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis and necrosis).

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry, acquiring data for a sufficient number of events.

  • Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Adherence Overnight incubation for cell adherence Cell_Seeding->Adherence Treatment Treat cells with this compound, Ketoconazole, and vehicle control Adherence->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis Data_Collection Measure Absorbance/ Fluorescence MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection IC50_Calculation Calculate IC50 values and percentage of apoptosis Data_Collection->IC50_Calculation Comparison Compare Toxicity Profiles IC50_Calculation->Comparison

Caption: Workflow for in vitro toxicity comparison.

Simplified Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase Drug Antifungal Agent Mitochondria Mitochondrial Stress Drug->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

A Comparative Analysis of Antifungal Agent 40 Against Established Clinical Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel selenium-containing azole derivative, designated Antifungal Agent 40, has demonstrated promising in vitro activity against a range of clinically relevant fungal isolates. This comparison guide provides an objective analysis of its performance relative to established antifungal agents—fluconazole, amphotericin B, and caspofungin—supported by available experimental data. This report is intended for researchers, scientists, and drug development professionals.

This compound, and its analogues, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This mechanism is characteristic of azole antifungals.[1][2]

Performance Against Clinical Fungal Isolates: A Comparative Summary

The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its comparators against key fungal pathogens. It is important to note that the data for this compound is derived from a specific study on novel selenium-containing azole derivatives and may not represent the full spectrum of its activity.

Data Presentation:

Table 1: Comparative in vitro activity (MIC in µg/mL) against Candida species.

Fungal SpeciesThis compound (and analogues)¹Fluconazole²Amphotericin B³Caspofungin⁴
Candida albicans≤0.125 - 4.00.25 - 1.00.03 - 1.00.03 - 0.25
Candida glabrata≤0.125 - 4.08.0 - >640.12 - 2.00.06 - 0.5
Candida parapsilosis≤0.125 - 4.01.0 - 4.00.03 - 1.00.5 - 2.0
Candida krusei≤0.125 - 4.016 - >640.25 - 4.00.125 - 0.5
Fluconazole-Resistant C. albicansActive (specific MICs vary)>640.03 - 1.00.03 - 0.25

¹ Data for this compound and its analogues are from a study by Xu et al., 2022, which reported a range of MICs for a series of novel compounds.[1][3] ² General MIC ranges for fluconazole against common clinical isolates. ³ General MIC ranges for amphotericin B against common clinical isolates. ⁴ General MIC ranges for caspofungin against common clinical isolates.

Table 2: Comparative in vitro activity (MIC in µg/mL) against Cryptococcus neoformans and Aspergillus fumigatus.

Fungal SpeciesThis compound (and analogues)¹Fluconazole²Amphotericin B³Caspofungin⁴
Cryptococcus neoformans≤0.125 - 4.04.0 - 160.125 - 1.0Not typically active
Aspergillus fumigatusData not available>640.25 - 2.00.125 - 0.5

¹ Data for this compound and its analogues are from a study by Xu et al., 2022.[1] ² General MIC ranges for fluconazole. ³ General MIC ranges for amphotericin B. ⁴ General MIC ranges for caspofungin. Note: Caspofungin's activity against Aspergillus is typically measured as Minimum Effective Concentration (MEC).

Experimental Protocols

The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method for Yeasts

This method is a reference standard for determining the MICs of antifungal agents against yeasts, including Candida species and Cryptococcus neoformans.

Key Methodological Steps:

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 at 25°C.

  • Inoculum Preparation: A standardized inoculum is prepared from a 24-hour-old culture grown on Sabouraud dextrose agar. The final inoculum concentration in the test wells is between 0.5 x 10³ and 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in the RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction for azoles and echinocandins, and 100% for amphotericin B) compared to the growth in the drug-free control well. The endpoint is determined visually or by using a spectrophotometer.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts

The EUCAST method is another widely used standard for antifungal susceptibility testing of yeasts.

Key Methodological Steps:

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.

  • Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 1-5 x 10⁵ cells/mL in the test wells.

  • Antifungal Agent Dilution: Serial dilutions of the antifungal agents are prepared in the test medium within 96-well microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 24 hours. For some slow-growing species, incubation can be extended to 48 hours.

  • MIC Determination: The endpoint is determined spectrophotometrically at 530 nm as the lowest concentration that shows a 50% or 90% reduction in absorbance compared to the drug-free control, depending on the antifungal class.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 SqualeneEpoxidase Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Agent40 This compound (Azoles) Agent40->CYP51

Ergosterol Biosynthesis Pathway and the Target of this compound.

Antifungal_Workflow Start Start: Isolate Fungal Pathogen PrepareInoculum Prepare Standardized Inoculum Start->PrepareInoculum Inoculate Inoculate Plates with Fungal Suspension PrepareInoculum->Inoculate PreparePlates Prepare Microtiter Plates with Serial Drug Dilutions PreparePlates->Inoculate Incubate Incubate Plates (24-48 hours) Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Compare Compare MIC Values (Agent 40 vs. Comparators) ReadMIC->Compare Analyze Data Analysis and Interpretation Compare->Analyze End End: Comparative Efficacy Report Analyze->End

Experimental Workflow for Comparative Antifungal Susceptibility Testing.

Conclusion

Preliminary in vitro data suggests that this compound and its selenium-containing azole analogues exhibit potent and broad-spectrum activity against several clinically important Candida species, including those resistant to fluconazole, and against Cryptococcus neoformans. The MIC values reported in early studies are competitive with or superior to those of fluconazole for certain isolates. However, a comprehensive dataset, particularly against filamentous fungi like Aspergillus fumigatus, is not yet available in the public domain. Further in-depth studies and clinical trials are necessary to fully elucidate the therapeutic potential and clinical utility of this compound. The information provided in this guide serves as a preliminary comparison based on the current scientific literature.

References

Safety Operating Guide

Safe Disposal and Handling of Antifungal Agent 40: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Antifungal Agent 40 is not publicly available. The following procedures are based on best practices for the handling and disposal of hazardous and cytotoxic chemical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Proper Disposal Procedures

Due to its biological activity, including cytotoxicity, all waste contaminated with this compound must be treated as hazardous chemical waste.[1][2][3] Segregation of waste at the source is paramount to ensure safe and compliant disposal.[4]

Step 1: Waste Identification and Segregation

Properly categorize all waste streams contaminated with this compound. Never mix incompatible waste types.[5]

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and other solid materials.Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Cytotoxic Waste".Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste contractor.
Liquid Waste Unused or spent solutions of this compound in aqueous or organic solvents.Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene for many solvents).Collect liquid waste in a designated container with a secure cap. Do not overfill. Store in a well-ventilated area, away from incompatible materials. Arrange for disposal through your institution's hazardous waste program.
Sharps Waste Contaminated needles, syringes, scalpels, and glass vials.Puncture-resistant sharps container, clearly labeled "Hazardous Cytotoxic Sharps Waste".Place all contaminated sharps directly into the designated sharps container immediately after use. Do not recap needles. Seal the container when it is three-quarters full and arrange for disposal by EHS.

Step 2: Decontamination Procedures

All non-disposable equipment and work surfaces contaminated with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Remove any visible residue with absorbent paper, which should then be disposed of as solid hazardous waste.

  • Decontamination: Wipe down surfaces and equipment with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a laboratory-grade detergent. All cleaning materials must be disposed of as hazardous waste. For spills, follow your institution's established spill response protocol for cytotoxic compounds.

Quantitative Biological Data

This compound has demonstrated significant biological activity in several in vitro assays. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans1 - 64

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC50 (μM)
HL-60 (Leukemia)5.18
MDA-MB-231 (Breast Cancer)3.25
PC-3 (Prostate Cancer)0.98

Table 3: Hemolytic Activity of this compound

Concentration Range (μg/mL)Observation
2 - 32High hemolysis rate in rabbit erythrocytes

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against fungal species is determined using the broth microdilution method.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using an appropriate growth medium.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the agent that reduces cell viability by 50%.

Hemolysis Assay

The hemolytic activity of this compound is evaluated by measuring the lysis of red blood cells.

  • Preparation of Red Blood Cells: A suspension of red blood cells (e.g., from rabbits) is prepared and washed.

  • Compound Incubation: The red blood cell suspension is incubated with different concentrations of this compound.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength.

Mechanism of Action and Experimental Workflow

Signaling Pathway

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Antifungal_Agent_40 This compound CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Antifungal_Agent_40->CYP51 (Lanosterol 14α-demethylase) Inhibits

Caption: Inhibition of lanosterol 14α-demethylase by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

In Vitro Evaluation Workflow for this compound cluster_workflow Experimental Stages start Start: this compound mic_testing MIC Assay (Antifungal Activity) start->mic_testing cytotoxicity_assay Cytotoxicity Assay (MTT) (Toxicity Profiling) start->cytotoxicity_assay hemolysis_assay Hemolysis Assay (Toxicity Profiling) start->hemolysis_assay data_analysis Data Analysis (MIC, IC50, Hemolysis Rate) mic_testing->data_analysis cytotoxicity_assay->data_analysis hemolysis_assay->data_analysis end End: Biological Profile data_analysis->end

Caption: General workflow for in vitro testing of this compound.

References

Essential Safety and Operational Guidance for Handling Antifungal Agent 40

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Antifungal agent 40, including operational and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Goggles with Side-ShieldsMust be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Hand Protection Protective GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling, heavy-duty, chemical-resistant gloves should be used.[1]
Body Protection Laboratory Coat or Chemical SuitA standard lab coat is required for low-volume handling. A chemical-resistant suit may be necessary for large-scale operations or in the event of a spill.[1]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the potential for aerosolization exists.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation:

  • Ensure a designated work area is clean and uncluttered.

  • Verify that an accessible safety shower and eyewash station are available.[1]

  • Confirm all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) before beginning work.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust, mists, or vapors.[1][2]

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly sealed when not in use.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.

  • Protect from direct sunlight and moisture.

  • Store below 25°C and above 2°C to prevent changes in product properties.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Dike the spillage to prevent spreading.

  • Absorb: Use a suitable absorbent material to pick up the spilled substance.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification: This material must be disposed of as hazardous waste.

  • Container Management: Do not reuse empty containers. They should be triple-rinsed and disposed of according to institutional and local regulations.

  • Disposal Method: Dispose of the waste material through a licensed hazardous-waste disposal contractor. Do not discharge into drains, surface waters, or groundwater.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

Workflow for Safe Handling of this compound A Preparation - Review SDS - Verify Emergency Equipment - Don PPE B Handling in Fume Hood - Avoid Inhalation & Contact - Keep Container Sealed A->B C Storage - Cool, Dry, Ventilated Area - Away from Incompatibles B->C D Experimentation B->D E Spill Occurs? D->E F Spill Management - Evacuate & Ventilate - Contain & Absorb - Decontaminate E->F Yes G Waste Generation E->G No F->G H Disposal - Segregate Hazardous Waste - Use Licensed Contractor G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.